Product packaging for Apitolisib(Cat. No.:CAS No. 1032754-93-0)

Apitolisib

Cat. No.: B1684593
CAS No.: 1032754-93-0
M. Wt: 498.6 g/mol
InChI Key: YOVVNQKCSKSHKT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apitolisib has been used in trials studying the treatment of Solid Cancers, Breast Cancer, Prostate Cancer, Renal Cell Carcinoma, and Endometrial Carcinoma, among others.
This compound is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. This compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N8O3S B1684593 Apitolisib CAS No. 1032754-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145738
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032754-93-0
Record name Apitolisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apitolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APITOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apitolisib (GDC-0980): A Technical Guide to its Mechanism of Action in the PI3K/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small-molecule inhibitor that dually targets Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][5] this compound's ability to simultaneously inhibit two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC2), allows for a more comprehensive blockade of downstream signaling compared to agents that target either kinase alone.[3][4][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the p110 catalytic subunit of Class I PI3K isoforms (α, β, δ, and γ) and the kinase domain of mTOR.[4][7] By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of their respective substrates, thereby inhibiting their catalytic activity.

The inhibition of PI3K by this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as AKT. The subsequent inhibition of mTORC1 and mTORC2 by this compound further downstream disrupts the phosphorylation of key substrates like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[8] This dual blockade leads to G1 cell-cycle arrest and, in some cancer cell lines, the induction of apoptosis.[3][9]

Quantitative Inhibitory Activity

The potency of this compound against Class I PI3K isoforms and mTOR has been characterized in various preclinical studies. The following table summarizes the key quantitative data for this compound's inhibitory activity.

TargetParameterValue (nM)
PI3Kα (p110α)IC505
PI3Kβ (p110β)IC5027
PI3Kδ (p110δ)IC507
PI3Kγ (p110γ)IC5014
mTORKi17.3

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. (Data sourced from multiple preclinical studies)[1][4][7]

Signaling Pathway Inhibition

The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound (GDC-0980) This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (PI3K and mTOR)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms and mTOR.

Objective: To determine the IC50 and/or Ki values of this compound for PI3K and mTOR.

Materials:

  • Purified recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

  • Substrate: PIP2 for PI3K, and a peptide substrate (e.g., a fragment of 4E-BP1) for mTOR.

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection methods like ADP-Glo™).

  • This compound (GDC-0980) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or a luminescence-based system).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the specific kinase (e.g., PI3Kα), and its substrate (PIP2).

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the product (phosphorylated substrate). For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of this compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-protein Levels

This technique is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins in the PI3K/mTOR pathway within cancer cells.

Objective: To measure the inhibition of downstream signaling by this compound in a cellular context.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3).

  • Cell culture medium and supplements.

  • This compound (GDC-0980).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K).

  • Secondary antibodies (e.g., HRP-conjugated anti-rabbit/mouse IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against a specific phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Western blot experiment to assess the impact of this compound on the PI3K/mTOR pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-pAKT) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conj.) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Western Blot experimental workflow for pathway analysis.

Conclusion

This compound (GDC-0980) is a potent dual inhibitor of PI3K and mTOR, two central kinases in a signaling pathway frequently hyperactivated in cancer.[3][4] Its mechanism of action involves the direct, ATP-competitive inhibition of Class I PI3K isoforms and mTORC1/2, leading to a robust blockade of downstream signaling. This comprehensive inhibition results in reduced cell proliferation and survival, and the induction of apoptosis in susceptible cancer cell lines.[3][9] The preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for the clinical investigation of this compound in tumors with a dysregulated PI3K/mTOR pathway. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this dual-targeting strategy.[1][4]

References

Apitolisib (GDC-0980): A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib, also known as GDC-0980, is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that governs cell proliferation, growth, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[5][6] By simultaneously targeting two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC2), this compound offers a comprehensive blockade of downstream signaling, which may overcome resistance mechanisms associated with single-agent inhibitors.[1][7] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and associated experimental methodologies.

Mechanism of Action

This compound is a selective inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ) and also targets the ATP-binding site of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][8] This dual inhibition leads to a complete suppression of the PI3K/AKT/mTOR signaling cascade.[1] The inhibition of this pathway ultimately results in G1 cell-cycle arrest and, in some cancer cell lines, the induction of apoptosis.[6] Preclinical studies have demonstrated that this compound is more effective than inhibiting either PI3K or mTOR alone.[1]

Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including the mTORC1 and mTORC2 complexes. mTORC1 activation promotes protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT. This compound intervenes at the level of PI3K and mTOR, as depicted in the diagram below.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT This compound This compound (GDC-0980) This compound->PI3K This compound->mTORC1 This compound->mTORC2 PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR signaling pathway with this compound's points of inhibition.

Preclinical Data

This compound has demonstrated potent and broad preclinical activity across a range of cancer models.

In Vitro Activity

The inhibitory activity of this compound against PI3K isoforms and mTOR has been quantified in cell-free assays.

TargetIC50 / KiReference
PI3Kα5 nM (IC50)[8]
PI3Kβ27 nM (IC50)[8]
PI3Kδ7 nM (IC50)[8]
PI3Kγ14 nM (IC50)[8]
mTOR17 nM (Ki)[8]

This compound has shown potent anti-proliferative activity in various cancer cell lines, with particular efficacy in those with PIK3CA mutations.[1]

Cell LineCancer TypeIC50Reference
PC3Prostate307 nM[8]
MCF7Breast255 nM[8]
A-172GlioblastomaInduces apoptosis at 20 µM[5]
U-118-MGGlioblastomaInduces apoptosis at 20 µM[5]
In Vivo Activity

In preclinical animal models, this compound has demonstrated significant anti-tumor activity at well-tolerated doses.

ModelCancer TypeDosingOutcomeReference
PC-3 XenograftProstate7.5 mg/kgTumor stasis or regression[8]
MCF-7 XenograftBreast7.5 mg/kgTumor stasis or regression[8]
Various XenograftsBreast, Ovarian, Lung, Prostate5 mg/kg (daily)Potent tumor growth inhibition[1]
Pharmacokinetics (Preclinical)

Preclinical pharmacokinetic studies in mice have shown that this compound possesses favorable properties.

ParameterValueDosingReference
Clearance (Clp)9.2 mL/min/kg1 mg/kg (i.v.)[8]
Volume of Distribution (Vss)1.7 L/kg1 mg/kg (i.v.)[1]
Oral BioavailabilityHigh5 and 50 mg/kg (oral)[1]

Clinical Data

This compound has been evaluated in several clinical trials, primarily in patients with advanced solid tumors.

Phase I Clinical Trials

Phase I studies were conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound.

StudyPatient PopulationDoses EvaluatedKey FindingsReference
First-in-human studyAdvanced solid tumors2 - 70 mg (once daily)RP2D: 40 mg once daily. Dose-proportional pharmacokinetics. Evidence of antitumor activity.[9][10][11]
PIM4604gAdvanced solid tumors2 - 70 mg>50% inhibition of pAkt at doses ≥ 8 mg.[1]
Phase II Clinical Trials

Phase II trials have evaluated the efficacy of this compound in specific cancer types.

Study (Name)Patient PopulationDosingKey Efficacy ResultsReference
MAGGIE studyRecurrent or persistent endometrial carcinoma40 mg dailyMedian PFS: 3.5 months. ORR: 6% (confirmed).[7]
Randomized Phase IIMetastatic renal cell carcinoma40 mg once per dayMedian PFS: 3.7 months (compared to 6.1 months for everolimus).[12][13]
Clinical Pharmacokinetics

Pharmacokinetic data from clinical trials have characterized the behavior of this compound in patients.

ParameterValueDosingPatient PopulationReference
Cmax (median)0.469 µM (week 1)40 mg dailyRecurrent or persistent endometrial carcinoma[7]
Target Modulation≥90% suppression of pAKT≥16 mgAdvanced solid tumors[9][11]
Safety and Tolerability

The most common treatment-related adverse events (AEs) observed in clinical trials are consistent with the on-target effects of PI3K and mTOR inhibition.

Adverse EventGrade ≥3 Incidence (at RP2D of 40 mg)Reference
Hyperglycemia18% - 46%[7][9]
Rash14% - 30%[7][9]
Diarrhea10% - 20%[7][9]
Liver Dysfunction12%[9]
Pneumonitis8%[9]
Mucosal Inflammation6%[9]
Fatigue4%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

PI3K and mTOR Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR.

  • PI3K Assay: A common method is a fluorescence polarization assay. This assay measures the formation of the product, 3,4,5-inositoltriphosphate (PIP3). The principle is the competition between newly formed PIP3 and a fluorescently labeled PIP3 for binding to a GRP-1 pleckstrin homology (PH) domain protein. The change in polarization is proportional to the amount of unlabeled PIP3 produced, and thus to the PI3K enzyme activity. IC50 values are calculated from dose-response curves.[8]

  • mTOR Assay: A Lanthascreen™ fluorescence resonance energy transfer (FRET) assay is frequently used. This involves a recombinant human mTOR catalytic domain and a GFP-tagged 4E-BP1 substrate. Phosphorylation of 4E-BP1 by mTOR is detected using a terbium-labeled antibody specific to the phosphorylated site. The FRET signal between terbium and GFP is proportional to the extent of phosphorylation. Ki values are determined from dose-response curves using a competitive tight-binding inhibition equation.[8]

Cell Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Methodology: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay.[8]

    • Cancer cells (e.g., PC3, MCF7.1) are seeded in 384-well plates and incubated overnight.

    • This compound is added at various concentrations.

    • Cells are incubated for a defined period (e.g., 3-4 days).

    • CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Luminescence is read using a plate reader.

    • IC50 values are calculated from the dose-response curves using a 4-parameter logistic model.[8]

The experimental workflow for a typical cell proliferation assay is outlined below.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 384-well plates Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_Drug Add this compound at various concentrations Incubate1->Add_Drug Incubate2 Incubate for 3-4 days Add_Drug->Incubate2 Add_Reagent Add CellTiter-Glo® reagent Incubate2->Add_Reagent Read_Luminescence Read luminescence Add_Reagent->Read_Luminescence Analyze_Data Calculate IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Apitolisib (GDC-0980): A Technical Guide to its Role as a Dual Inhibitor in the PI3K/Akt Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation, often driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key oncogenic driver.[4] Apitolisib (also known as GDC-0980) is a potent, orally bioavailable, small-molecule inhibitor that uniquely targets two critical nodes in this cascade: class I PI3K and mTOR (both mTORC1 and mTORC2 complexes).[3][5][6] This dual inhibition offers a therapeutic advantage by providing a more complete and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[1][4][5] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

The PI3K/Akt/mTOR Signaling Cascade and this compound's Mechanism of Action

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that translates extracellular signals from growth factors and hormones into cellular responses.

2.1 Canonical Pathway Activation

  • Receptor Tyrosine Kinase (RTK) Activation: The cascade is typically initiated by the binding of growth factors to their corresponding RTKs on the cell surface.[1]

  • PI3K Recruitment and Activation: This binding leads to the autophosphorylation of the RTK, creating docking sites for the p85 regulatory subunit of PI3K. This recruitment to the plasma membrane relieves the inhibition of the p110 catalytic subunit of PI3K.[1]

  • PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][5] The tumor suppressor PTEN counteracts this step by dephosphorylating PIP3 back to PIP2.[5]

  • Akt Activation: PIP3 recruits proteins with pleckstrin-homology (PH) domains, notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent protein kinase 1 (PDK1), to the cell membrane.[1] Full activation of Akt requires phosphorylation at two key sites: threonine 308 (by PDK1) and serine 473 (by mTOR Complex 2, or mTORC2).[1]

  • Downstream Signaling (mTORC1): Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), an inhibitor of the small GTPase Rheb. This allows Rheb to activate mTOR Complex 1 (mTORC1), which then promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7]

2.2 this compound's Dual Point of Inhibition this compound exerts its anti-tumor effects by concurrently inhibiting two key kinases in this pathway:

  • Class I PI3K: It inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the production of PIP3. This prevents the initial activation of Akt.[5][6][8][9]

  • mTOR Kinase: It directly inhibits the kinase activity of mTOR, affecting both mTORC1 and mTORC2.[5][6] Inhibition of mTORC1 blocks downstream protein synthesis, while inhibition of mTORC2 prevents the crucial serine 473 phosphorylation required for full Akt activation.[1][4]

This dual-inhibition strategy is designed to provide a more comprehensive pathway blockade than inhibiting either PI3K or mTOR alone, potentially mitigating feedback loops that can lead to resistance.[4][10]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Survival mTORC1->Downstream Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: this compound's dual inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

This compound has demonstrated potent and broad activity in a range of preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity

TargetAssay TypeValueReference(s)
PI3K p110αIC504.8 - 5 nM[4][5][6][8][9]
PI3K p110βIC5027 nM[4][6][8][9]
PI3K p110δIC507 nM[4][6][8][9]
PI3K p110γIC5014 nM[4][6][8][9]
mTORKi (apparent)17 - 17.3 nM[4][5][6][8][9]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Cellular Activity (Cell Viability)

Cell LineCancer TypeIC50 (approx.)Reference(s)
PC3Prostate Cancer307 nM[9]
MCF7Breast Cancer255 nM[9]
A-172GlioblastomaDose-dependent reduction (50 nM - 50,000 nM)[10]
U-118-MGGlioblastomaDose-dependent reduction (50 nM - 50,000 nM)[10]
VariousProstate, Breast, NSCLCPotency generally < 500 nM[5][6][9]
VariousPancreas, MelanomaLess potent[5][6][9]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

ModelDosing ScheduleResultReference(s)
PC-3 & MCF-7 neo/HER21 mg/kg, p.o.Significant tumor growth delay[9]
Various Xenografts5 mg/kg, daily, p.o.>50% Tumor Growth Inhibition (TGI) in 15 of 20 models[6][11]
Breast, Ovarian, Lung, Prostate5 mg/kg (daily or intermittent)Broad and potent inhibition of tumor growth[5]
786-O (Renal)0.3, 3, and 10 mg/kg, single doseDose-dependent decrease in pAkt levels[12]

p.o.: per os (by mouth)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments used to characterize this compound.

4.1 In Vitro Kinase Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms and their inhibition by this compound.

  • Objective: To determine the IC50 of this compound against purified class I PI3K isoforms.

  • Principle: The assay monitors the production of PIP3. A fluorescently labeled PIP3 analogue competes with the enzymatically produced PIP3 for binding to a detector protein (e.g., GRP-1 pleckstrin homology domain). Increased PIP3 production displaces the fluorescent probe, leading to a decrease in fluorescence polarization.[9]

  • Methodology:

    • Reagents & Buffers:

      • Kinase Buffer: 10 mM Tris (pH 7.5), 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT.[9]

      • Substrates: 25 µM ATP, 9.75 µM PIP2.[9]

      • Enzymes: Purified recombinant PI3Kα, β, δ, or γ isoforms at appropriate concentrations (e.g., 8-60 ng/mL).[9]

      • Test Compound: this compound serially diluted in DMSO.

      • Detection Mix: 9 mM EDTA, 4.5 nM TAMRA-PIP3, 4.2 µg/mL GRP-1 detector protein.[9]

    • Procedure: a. Add kinase buffer, PI3K enzyme, and this compound (or DMSO control) to a 384-well plate. b. Initiate the reaction by adding the substrate mix (ATP and PIP2). c. Incubate for 30 minutes at 25°C.[9] d. Terminate the reaction by adding the Detection Mix.[9] e. Read fluorescence polarization on a compatible plate reader.

    • Data Analysis: a. Convert fluorescence polarization values to percent inhibition relative to controls. b. Plot percent inhibition against the logarithm of this compound concentration. c. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

4.2 Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

  • Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, which can be quantified spectrophotometrically.[10] Alternatively, luminometric assays (like CellTiter-Glo®) measure ATP levels as an indicator of viable cells.[9]

  • Methodology:

    • Cell Seeding: a. Culture cancer cell lines (e.g., A-172, U-118-MG, PC3) under standard conditions.[9][10] b. Seed cells into 96- or 384-well plates at a predetermined density (e.g., 2.0 x 10^5 cells/well in a 6-well plate for glioblastoma cells, scaled down for smaller formats) and allow them to adhere overnight.[10]

    • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. Concentrations can range from low nanomolar to high micromolar (e.g., 50 nM to 50,000 nM).[10] b. Replace the existing medium with the medium containing this compound or vehicle control (e.g., 0.5% DMSO).[9]

    • Incubation: a. Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

    • Measurement: a. For MTT: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solvent (e.g., DMSO or methanol) and measure absorbance (e.g., at 590 nm).[10] b. For CellTiter-Glo®: Add the reagent directly to the wells, incubate to lyse cells and stabilize the luminescent signal, and read luminescence on a plate reader.[9]

    • Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot viability against drug concentration to generate dose-response curves and calculate IC50 values.

4.3 Western Blot Analysis of Pathway Modulation

This technique is used to detect changes in the levels of key signaling proteins and their phosphorylation status.

  • Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation of key downstream targets like Akt, mTOR, and S6K.[10]

  • Methodology:

    • Cell Treatment and Lysis: a. Seed cells in 6-well or 10-cm dishes and treat with various concentrations of this compound for a specified time (e.g., 48 hours).[6][10] b. Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

    • Protein Quantification: a. Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.[10] b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt Ser473, total Akt, p-mTOR Ser2448, p-S6K, β-tubulin as a loading control).[10] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and/or the loading control.[13]

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Various Concentrations & Times) start->treatment lysis Cell Lysis (with Protease/Phosphatase Inhibitors) treatment->lysis quantify Protein Quantification (BCA Assay) lysis->quantify sds_page SDS-PAGE (Protein Separation by Size) quantify->sds_page transfer Electrotransfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer block Blocking (e.g., 5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pAkt, anti-Akt) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection (ECL Substrate) secondary_ab->detect analyze Image Acquisition & Densitometry Analysis detect->analyze end End: Pathway Inhibition Confirmed analyze->end

Caption: Standard workflow for Western Blot analysis of pathway modulation.

Rationale for Dual PI3K/mTOR Inhibition

Targeting a single point in the PI3K/Akt/mTOR pathway can lead to the development of resistance through the activation of compensatory feedback loops.

  • mTORC1 Inhibition Feedback: Inhibition of mTORC1 alone (e.g., with rapalogs) can lead to a feedback activation of the upstream pathway. S6K, a downstream target of mTORC1, normally phosphorylates and degrades IRS-1. When S6K is inhibited, this negative feedback is lost, leading to increased RTK signaling and subsequent PI3K/Akt activation.[4]

  • PI3K Inhibition Feedback: Conversely, inhibiting PI3K can reduce the negative feedback on RTKs, leading to their upregulation and partial reactivation of the pathway.

By simultaneously inhibiting both PI3K and mTOR (mTORC1 and mTORC2), this compound is designed to block the initial activation signal and prevent the feedback-loop-mediated reactivation of Akt, providing a more robust and sustained therapeutic effect.[4][5][10][14]

Logic_Diagram cluster_single Single-Target Inhibition Issues cluster_dual Dual-Target Inhibition Advantage PI3Ki PI3K Inhibitor Alone PI3Ki_result Potential for incomplete pathway suppression PI3Ki->PI3Ki_result mTORi mTORC1 Inhibitor Alone mTORi_result Feedback Activation of Akt (via loss of S6K feedback) mTORi->mTORi_result Resistance1 Therapeutic Resistance PI3Ki_result->Resistance1 mTORi_result->Resistance1 Synergy Comprehensive & Durable Pathway Blockade Resistance1->Synergy Overcome by This compound This compound (Dual PI3K/mTOR Inhibitor) Block_PI3K Blocks PIP3 Production & Initial Akt Activation This compound->Block_PI3K Block_mTOR Blocks mTORC1 signaling & mTORC2-mediated Akt activation This compound->Block_mTOR Block_PI3K->Synergy Block_mTOR->Synergy

Caption: Rationale for dual PI3K and mTOR inhibition with this compound.

Conclusion

This compound is a potent dual inhibitor of class I PI3K and mTOR kinases, representing a rational therapeutic strategy to target a core oncogenic pathway.[5] Its mechanism of action provides a comprehensive blockade of the PI3K/Akt/mTOR cascade, which has been validated through extensive preclinical in vitro and in vivo studies demonstrating significant anti-proliferative and anti-tumor activity.[5][9] While clinical development has faced challenges related to on-target toxicities such as hyperglycemia and rash, the data generated from studies of this compound provide a valuable framework for understanding the therapeutic potential and challenges of dual pathway inhibition.[4][15][16][17] The detailed protocols and quantitative data presented herein serve as a technical resource for researchers continuing to explore the complexities of the PI3K/Akt/mTOR pathway and the development of next-generation inhibitors.

References

Apitolisib (GDC-0980): A Technical Guide to its Interaction with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apitolisib (also known as GDC-0980), a potent, orally bioavailable small-molecule inhibitor targeting the Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). This document details the drug's target specificity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Profile of this compound

This compound is a dual inhibitor, potently targeting all four Class I PI3K isoforms (α, β, δ, γ) as well as the mTOR kinase (mTORC1 and mTORC2).[1][2] This broad activity allows it to comprehensively block the PI3K/AKT/mTOR signaling network, a critical pathway frequently deregulated in human cancers.[3][4]

In Vitro Kinase Inhibitory Activity

This compound's inhibitory potency against the Class I PI3K isoforms has been quantified through cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) and the inhibition constant (Ki) for mTOR are summarized below.

TargetIC50 (nM)
PI3Kα5
PI3Kβ27
PI3Kδ7
PI3Kγ14
Target Ki (nM)
mTOR17
Table 1: Inhibitory activity of this compound against Class I PI3K isoforms and mTOR. Data sourced from cell-free assays.[4][5][6]

This compound also exhibits selectivity against other related kinases, with significantly higher IC50 values for C2alpha (1300 nM), C2beta (794 nM), and VPS34 (2000 nM).[1][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][7] Activation is often initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT then modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[8] this compound exerts its effect by inhibiting PI3K and mTOR, thus blocking the entire cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K (α, β, δ, γ) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Apitolisib_PI3K This compound Apitolisib_PI3K->PI3K Apitolisib_mTOR This compound Apitolisib_mTOR->mTORC1 Apitolisib_mTOR->mTORC2

PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The characterization of this compound's activity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

PI3K Enzyme Activity Assay (Fluorescence Polarization)

This cell-free assay is used to determine the IC50 values of this compound against each PI3K isoform. It measures the production of PIP3.

Principle: The assay relies on competitive binding between the enzymatic product (PIP3) and a fluorescently labeled PIP3 tracer for a GRP-1 protein binding site. Increased PIP3 production displaces the tracer, leading to a decrease in fluorescence polarization.[5]

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 10 mM Tris (pH 7.5), 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, 0.05% (v/v) Chaps, 5% glycerol.[5]

    • Purify recombinant Class I PI3K isoforms (PI3Kα, β, δ, γ) as heterodimeric proteins.[5]

    • Prepare substrate solution containing 25 µM ATP and 9.75 µM PIP2.[5]

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be 2% (v/v).[5]

  • Enzymatic Reaction:

    • Add the specific PI3K isoform to the assay buffer at optimized concentrations (e.g., PI3Kα,β at 60 ng/mL; PI3Kγ at 8 ng/mL; PI3Kδ at 45 ng/mL).[5]

    • Add the diluted this compound or DMSO (vehicle control) to the enzyme mix.

    • Initiate the reaction by adding the substrate solution.

    • Incubate at room temperature (25°C) for 30 minutes under initial rate conditions.[5]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a termination solution containing 9 mM EDTA, 4.5 nM TAMRA-PIP3 (fluorescent tracer), and 4.2 µg/mL GRP-1 detector protein.[5]

    • Incubate to allow binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a suitable plate reader.

    • Plot the decrease in polarization signal against the logarithm of this compound concentration.

    • Calculate IC50 values by fitting the dose-response curves to a 4-parameter logistic equation.[5]

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis P1 Prepare Assay Buffer & Reagents P2 Purify PI3K Isoform Enzymes P3 Serially Dilute This compound R1 Combine Enzyme, Buffer & this compound P3->R1 R2 Initiate with ATP/PIP2 Substrate R1->R2 R3 Incubate 30 min at 25°C R2->R3 D1 Terminate with EDTA & Add Tracer/Detector R3->D1 D2 Read Fluorescence Polarization D1->D2 D3 Calculate IC50 from Dose-Response Curve D2->D3

Workflow for the PI3K Fluorescence Polarization Assay.
Cell Viability / Antiproliferative Assay

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is often used. It quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence corresponds to a decrease in cell viability.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., PC3 prostate cancer or MCF7.1 breast cancer cells) in 384-well plates at an appropriate density (e.g., 1000-3000 cells/well).[5]

    • Incubate overnight to allow for cell attachment.[5]

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent and low (e.g., 0.5% v/v).[5]

    • Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent like staurosporine).[5]

  • Incubation:

    • Incubate the plates for a period of 3 to 4 days, depending on the cell line's doubling time.[5]

  • Data Acquisition:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.[5]

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot cell viability against the logarithm of this compound concentration to generate dose-response curves and calculate IC50 values.

Pharmacodynamic Biomarker Assessment (pAKT)

This assay measures the inhibition of the PI3K pathway within cells or in vivo by quantifying the phosphorylation of AKT at Serine 473 (pAKT).

Methodology:

  • Sample Collection:

    • In Vitro: Treat cell lines with this compound for a specified time, then lyse the cells to extract proteins.

    • In Vivo/Clinical: Collect platelet-rich plasma (PRP) from blood samples drawn at various time points before and after drug administration.[4][9]

  • Protein Quantification:

    • Determine the total protein concentration in the lysates or PRP using a method like the BCA assay.

  • pAKT Measurement:

    • Use an ELISA-based method or a multiplex platform (e.g., Meso Scale Discovery - MSD) to measure the levels of total AKT and phosphorylated AKT (Ser473).[5][9]

  • Data Analysis:

    • Calculate the ratio of pAKT to total AKT.

    • Express the results as a percentage of the baseline (pre-dose) or vehicle-treated control to determine the degree of target inhibition.[9]

In Vitro and In Vivo Activity

This compound has demonstrated broad antiproliferative activity across a range of cancer cell lines and significant antitumor efficacy in preclinical xenograft models.

Cellular Antiproliferative Activity

The potency of this compound varies across different cancer types, with particular efficacy noted in cell lines with a dysregulated PI3K pathway.

Cancer TypeCell Line(s)IC50 (nM)
Prostate CancerPC3< 200 nM
Breast CancerMCF7.1255 nM
GlioblastomaA-172, U-118-MGCytotoxic effect observed
Non-Small Cell LungVarious< 500 nM (in 88% of lines)
Pancreatic CancerVariousLess potent (< 500 nM)
MelanomaVariousLess potent (< 500 nM)
Table 2: Antiproliferative activity of this compound in various cancer cell lines.[1][5][8]
In Vivo Antitumor Activity

In mouse xenograft models using PC-3 and MCF-7 cells, oral administration of this compound has shown significant antitumor activity. Doses as low as 1 mg/kg resulted in tumor growth delay, while higher doses (7.5 mg/kg) led to tumor stasis or regression.[5] Favorable pharmacokinetic properties support its oral bioavailability and efficacy in these models.[5]

Conclusion

This compound is a potent dual inhibitor of Class I PI3K isoforms and mTOR. Its ability to comprehensively shut down the PI3K/AKT/mTOR signaling cascade has been thoroughly characterized through a variety of biochemical and cellular assays. The quantitative data on its inhibitory constants and its broad antiproliferative effects in cancer cell lines underscore its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar molecules in the context of cancer drug development.

References

Apitolisib: A Technical Guide to Preclinical Pharmacology and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of Apitolisib (also known as GDC-0980), a potent and orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document details its mechanism of action, in vitro inhibitory concentrations (IC50), and the experimental protocols used to determine these values.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by simultaneously targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, a cascade frequently deregulated in various human cancers.[1] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[2] this compound is a selective inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ) and also directly inhibits the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] By blocking these key enzymes, this compound effectively shuts down downstream signaling, leading to the inhibition of tumor cell growth and, in many cases, the induction of apoptosis (programmed cell death).[4]

Apitolisib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified signaling pathway of this compound's dual inhibition.

In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro IC50 values of this compound against various PI3K isoforms, mTOR, and a panel of human cancer cell lines.

Table 1: this compound IC50 Values for PI3K Isoforms and mTOR
TargetIC50 (nM)
PI3Kα5[5]
PI3Kβ27[5]
PI3Kδ7[5]
PI3Kγ14[5]
mTOR (Ki)17[5]
Table 2: this compound IC50 Values in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
PC3Prostate Cancer< 200[6]
MCF7Breast Cancer< 200
Various NSCLC linesNon-Small Cell Lung Cancer< 200
Various Pancreatic linesPancreatic Cancer> 200
Various Melanoma linesMelanoma> 200
A-172GlioblastomaTime and dose-dependent cytotoxicity observed[4]
U-118-MGGlioblastomaTime and dose-dependent cytotoxicity observed[4]

Experimental Protocols

The determination of in vitro IC50 values for this compound typically involves cell-based assays that measure cell viability or proliferation after treatment with the compound. Below are detailed methodologies for common assays used in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays

Two common methods for assessing the effect of this compound on cancer cell lines are the MTT and CellTiter-Glo® assays.

IC50_Determination_Workflow Start Seed cells in multi-well plates Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Assay Perform Viability Assay (MTT or CellTiter-Glo) Incubate2->Assay Readout Measure Absorbance or Luminescence Assay->Readout Analyze Calculate IC50 values Readout->Analyze

Figure 2: General experimental workflow for IC50 determination.

Table 3: Detailed Protocol for MTT Assay
StepProcedure
1. Cell Seeding Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
3. Incubation Incubate the plate for 48-72 hours at 37°C and 5% CO2.
4. MTT Addition Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
5. Solubilization Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 4: Detailed Protocol for CellTiter-Glo® Luminescent Cell Viability Assay
StepProcedure
1. Cell Seeding Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment Prepare serial dilutions of this compound in culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control.
3. Incubation Incubate the plate for 48-72 hours at 37°C and 5% CO2.
4. Reagent Preparation Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
5. Reagent Addition Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
6. Lysis and Signal Stabilization Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
7. Luminescence Reading Measure the luminescence using a luminometer.
8. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR pathway with significant in vitro activity across a range of cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound. The provided methodologies can be adapted for various cell types and experimental setups to further elucidate the preclinical profile of this compound.

References

Apitolisib: A Technical Guide to its Dual Inhibition of PI3K/mTOR and Induction of Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[3][4][5] By targeting two key nodes in this pathway, this compound offers a comprehensive blockade of downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR (specifically mTORC1 and mTORC2).[3] This dual inhibition leads to a robust suppression of the PI3K/Akt/mTOR signaling cascade.

Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface typically activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and activating pro-survival transcription factors (e.g., NF-κB). Furthermore, Akt activates mTORC1, a central regulator of protein synthesis and cell growth, through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC1/2). mTORC1, in turn, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein translation and cell proliferation. mTORC2, another complex containing mTOR, is responsible for the full activation of Akt through phosphorylation at serine 473.

This compound's dual inhibitory action on both PI3K and mTOR effectively shuts down this entire cascade. By inhibiting PI3K, it prevents the generation of PIP3, thereby blocking the activation of Akt. Simultaneously, by directly inhibiting mTOR, it blocks the phosphorylation of S6K and 4E-BP1, and prevents the mTORC2-mediated feedback activation of Akt. This comprehensive blockade ultimately leads to the induction of apoptosis and cell cycle arrest.

This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellCycleArrest Cell Cycle Arrest mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound's dual inhibition of PI3K and mTOR.

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, through multiple mechanisms downstream of PI3K/mTOR inhibition. The suppression of Akt activity relieves its inhibitory effects on pro-apoptotic proteins. Furthermore, studies have shown that this compound treatment leads to the increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP). In some cancer cell lines, this compound has been shown to induce apoptosis through the accumulation of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein).[6]

Quantitative Data on Apoptosis Induction
Cell LineConcentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (%)Reference
A-172 (Glioblastoma)1048Not specified[6]
A-172 (Glioblastoma)204846.47[6]
U-118-MG (Glioblastoma)10486.2[7]
U-118-MG (Glioblastoma)20487.7[7]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G0/G1 phase.[6] This is achieved by downregulating the expression of key cell cycle regulatory proteins, such as cyclin D1. The inhibition of the PI3K/mTOR pathway disrupts the signaling necessary for cells to progress from the G1 to the S phase of the cell cycle, thereby halting proliferation.

Quantitative Data on Cell Cycle Arrest

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol is a general guideline for assessing the expression of apoptosis-related proteins following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis CellTreatment Cell Treatment with This compound CellLysis Cell Lysis CellTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer (to membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Imaging Detection->Imaging Quantification Band Quantification & Normalization Imaging->Quantification

Caption: Workflow for Western Blot analysis.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol outlines the steps for quantifying apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for Western blotting.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis Assay Workflow CellTreatment Cell Treatment with This compound Harvesting Harvest Adherent & Floating Cells CellTreatment->Harvesting Washing Wash with Cold PBS Harvesting->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Add Annexin V-FITC & Propidium Iodide Resuspension->Staining Incubation Incubate (15 min, RT, dark) Staining->Incubation Analysis Flow Cytometry Analysis Incubation->Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes how to analyze the cell cycle distribution of a cell population using PI staining.

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

    • G0/G1 phase: 2N DNA content

    • S phase: Between 2N and 4N DNA content

    • G2/M phase: 4N DNA content

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis and cell cycle arrest by dually inhibiting the PI3K and mTOR signaling pathways. Its comprehensive mechanism of action provides a strong rationale for its continued investigation in various cancer models. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the cellular and molecular effects of this compound and to evaluate its therapeutic potential.

References

The Preclinical Profile of Apitolisib: An In-depth Guide to its Oral Bioavailability and Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib, also known as GDC-0980, is a potent, orally available small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] These two key components are part of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, playing a crucial role in tumor cell growth, survival, and proliferation.[3][4][5] this compound's ability to target both PI3K and mTOR simultaneously offers a potential therapeutic advantage by providing a more comprehensive blockade of this critical signaling cascade.[5] The compound has demonstrated broad preclinical antitumor activity in a variety of cancer models, including those for breast, prostate, and lung cancer.[3][5] Understanding its pharmacokinetic profile and oral bioavailability in preclinical animal models is fundamental to its development and for translating preclinical findings to clinical trial design.[6][7]

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of normal cellular processes, but its aberrant activation is a hallmark of many cancers.[4] this compound is a dual inhibitor, targeting both the p110 isoforms of PI3K and the ATP binding sites of mTORC1 and mTORC2.[3] This comprehensive inhibition prevents the downstream signaling events that promote cell growth and survival.[3][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT Akt PIP3->AKT Activates PI3K->PIP3 This compound This compound (GDC-0980) This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates AKT->mTORC1 Activates Downstream2 Apoptosis Inhibition AKT->Downstream2 Promotes Downstream1 Cell Growth, Proliferation, Survival mTORC1->Downstream1 Promotes mTORC2->AKT Activates

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Pharmacokinetics of this compound in Animal Models

Preclinical studies have characterized the pharmacokinetic (PK) properties of this compound in several animal species, demonstrating favorable characteristics such as high oral bioavailability and low to moderate clearance.[3] A summary of key pharmacokinetic parameters is presented below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Animal Models
SpeciesDose (mg/kg)Clearance (Cl) (mL/min/kg)Volume of Distribution (Vss) (L/kg)
Mouse19.2[2]1.7[2]
Rat-15.4[9]-
Dog-6.37[9]-
Cynomolgus Monkey-18.9[9]-
Data presented as mean values. "-" indicates data not available from the provided sources.
Table 2: Oral Pharmacokinetic Parameters of this compound in Animal Models
SpeciesDose (mg/kg)FormulationOral Bioavailability (%)
Mouse580% PEG400-
Mouse500.5% methylcellulose/0.2% Tween-80-
Rat--76[10]
Dog--125[9]
Cynomolgus Monkey--14.4[9]
Data presented as mean values. "-" indicates data not available from the provided sources.

In mice, a dose-proportional increase in exposure was observed with oral dosing.[3] The apparent oral clearance (CL/F) was estimated at 0.387 L/h/kg, the apparent volume of distribution (V/F) at 1.13 L/kg, and the absorption rate constant (ka) at 1.1 h⁻¹ in a linear one-compartment model.[6] Studies also indicated that this compound has high permeability, suggesting good absorption potential, though it is a substrate for P-glycoprotein and breast cancer resistance protein.[9] Plasma protein binding is low, with the unbound fraction ranging from 29% to 52% across species.[9]

Experimental Protocols

The characterization of this compound's pharmacokinetics involves a series of standardized preclinical experiments. The general workflow for these studies is outlined below.

Animal Models

Studies have utilized various animal models, including mice (e.g., athymic nu/nu), rats, dogs, and cynomolgus monkeys.[2][9][10] For efficacy studies, human cancer cell lines such as PC-3 (prostate) and MCF-7 (breast) are often subcutaneously injected into immunocompromised mice to establish xenograft models.[2]

Drug Administration and Formulation

This compound is administered both intravenously (i.v.) and orally (p.o.).[3] For oral administration, this compound has been formulated as a crystalline suspension in vehicles like 0.5% methylcellulose/0.2% Tween-80 or in solutions such as 80% PEG400.[2] Dosing regimens in xenograft studies have been as low as 1 mg/kg.[2]

Sample Collection and Bioanalysis

Following drug administration, blood samples are collected at various time points. Plasma is then separated and analyzed to determine the concentration of this compound. A common and highly sensitive bioanalytical method used is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This technique allows for the precise quantification of the drug in plasma samples.

PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Drug Administration (Oral or IV) to Animal Models Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis (Quantification of this compound) Processing->LCMS PK_Model Pharmacokinetic Modeling (e.g., One-compartment model) LCMS->PK_Model Params Calculation of PK Parameters (Cmax, Tmax, AUC, Cl, Vd, F%) PK_Model->Params

Figure 2: General workflow for a preclinical pharmacokinetic study.

Conclusion

This compound demonstrates promising pharmacokinetic properties in preclinical animal models, characterized by good oral bioavailability in most species tested and dose-proportional exposure.[3] These favorable attributes, combined with its potent dual-inhibitory mechanism against PI3K and mTOR, have supported its advancement into clinical trials.[3][11] The data gathered from these animal studies are crucial for informing dose selection and predicting the pharmacokinetic profile in humans, thereby guiding the clinical development of this compound as a potential cancer therapeutic.[6][9]

References

Apitolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, this compound has demonstrated significant preclinical and clinical activity against a range of human cancers. This document provides a comprehensive technical overview of this compound, including its molecular formula, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a thienopyrimidine derivative with the following molecular characteristics:

PropertyValueSource
Molecular Formula C₂₃H₃₀N₈O₃S[1][2]
Molecular Weight 498.60 g/mol [2][3]
CAS Number 1032754-93-0[1]
Appearance Powder[1]
Storage Conditions 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[1]
Predicted pKa (Strongest Acidic) 13.47[4]
Predicted pKa (Strongest Basic) 6.76[4]
Predicted LogP 1.52[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and mTOR, key components of a signaling pathway frequently deregulated in cancer.[5][6][7] This dual inhibition leads to the suppression of downstream signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.[8][9]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[10]

This compound targets the ATP-binding sites of both PI3K and mTOR, thereby blocking the entire downstream signaling cascade.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against various cancer cell lines and in vivo tumor models.

In Vitro Kinase and Cell-Based Assays
TargetAssay TypeIC₅₀ / KᵢSource
PI3Kα Cell-free5 nM[1][3][10]
PI3Kβ Cell-free27 nM[1][3][10]
PI3Kδ Cell-free7 nM[1][3][10]
PI3Kγ Cell-free14 nM[1][3][10]
mTOR Cell-free17 nM (Kᵢ)[1][3]
PC3 (Prostate) Cell Proliferation307 nM[3]
MCF7 (Breast) Cell Proliferation255 nM[3]
A-172 (Glioblastoma) Apoptosis Induction (20 µM, 48h)46.47% apoptotic cells[8]
U-118-MG (Glioblastoma) Apoptosis Induction (20 µM, 48h)7.7% apoptotic cells[8]
In Vivo Xenograft Models

In mouse xenograft models, orally administered this compound has shown significant anti-tumor activity. For instance, in both PC-3 (prostate cancer) and MCF-7 (breast cancer) xenograft models, a dose of 1 mg/kg resulted in significant tumor growth delay.[3] At the maximum tolerated dose of 7.5 mg/kg, tumor stasis or regression was observed.[3]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of this compound.

SpeciesDoseRouteKey FindingsSource
Mouse 1 mg/kgIVLow clearance (Clp: 9.2 mL/min/kg), Vss: 1.7 L/kg[3]
Mouse 5 mg/kg & 50 mg/kgOralFavorable pharmacokinetic parameters[3]
Human 2-70 mgOralDose-proportional pharmacokinetics[11][12]
Human ≥16 mgOralTarget modulation observed[11][12]

Experimental Protocols

The following are representative experimental methodologies for evaluating the activity of this compound.

Cell Viability and Proliferation Assay (MTT or CellTiter-Glo)

This protocol is adapted from studies on glioblastoma and other cancer cell lines.[3][8]

Cell_Viability_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add MTT or CellTiter-Glo reagent Incubate2->AddReagent Measure Measure absorbance or luminescence AddReagent->Measure Analyze Calculate IC₅₀ values Measure->Analyze

A typical workflow for assessing cell viability after this compound treatment.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-172, U-118-MG, PC3, MCF7) in 96-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[8]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 50 nM to 50,000 nM).[8] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Clinical Development

This compound has been evaluated in several Phase I and II clinical trials for various solid tumors.[4][11][13][14]

A first-in-human Phase I trial established the safety, tolerability, and recommended Phase II dose (RP2D) of this compound.[11][12] The most common grade ≥3 toxicities observed at the RP2D of 40 mg once daily included hyperglycemia, rash, liver dysfunction, and diarrhea.[11][12] Pharmacodynamic studies in this trial confirmed target engagement at doses ≥16 mg, as evidenced by the suppression of phosphorylated AKT levels.[11][12]

A Phase II trial in patients with metastatic renal cell carcinoma compared this compound to everolimus.[14][15] This study found that dual PI3K/mTOR inhibition with this compound was less effective and associated with more high-grade adverse events compared to everolimus.[14]

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR pathway with demonstrated preclinical anti-cancer activity. While its clinical development has faced challenges related to its toxicity profile, it remains a valuable tool for cancer research and a lead compound for the development of next-generation PI3K/mTOR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other molecules targeting this critical signaling pathway.

References

Methodological & Application

Application Notes and Protocols: Apitolisib in Prostate and Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effects of Apitolisib (also known as GDC-0980), a potent dual inhibitor of Class I PI3K and mTOR kinases, on prostate and breast cancer cell lines. Detailed protocols for key experimental assays are also included to facilitate research and development.

Introduction

This compound is an orally bioavailable small molecule that targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in various cancers, including prostate and breast cancer.[1] By inhibiting both PI3K and mTOR (mTORC1 and mTORC2), this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2] Preclinical studies have demonstrated its robust activity in cancer models with activated PI3K pathways, such as those with PIK3CA mutations or PTEN loss.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies.

Table 1: Enzymatic Inhibition of PI3K Isoforms and mTOR by this compound

TargetIC50 / KiReference
PI3Kα5 nM (IC50)[1]
PI3Kβ27 nM (IC50)[1]
PI3Kδ7 nM (IC50)[1]
PI3Kγ14 nM (IC50)[1]
mTOR17 nM (Ki)[1]

Table 2: Anti-proliferative Activity of this compound in Prostate and Breast Cancer Cell Lines

Cell LineCancer TypeIC50Reference
PC3Prostate307 nM[3]
MCF7BreastNot explicitly quantified, but sensitive[4]
BT474BreastSensitive[3]
HCC1954BreastSensitive (PIK3CA mutant)[3]

Table 3: Effect of this compound on Apoptosis in Cancer Cell Lines

Note: Specific quantitative data for this compound-induced apoptosis in prostate and breast cancer cell lines were not available in the reviewed literature. The following data from a study on glioblastoma cell lines is presented as a representative example of the pro-apoptotic effects of this compound.

Cell LineCancer TypeTreatment% Apoptotic CellsReference
A-172Glioblastoma20 µM this compound (48h)46.47%[5]
U-118-MGGlioblastoma10 µM this compound (48h)6.2%[5]
U-118-MGGlioblastoma20 µM this compound (48h)7.7%[5]

Qualitative studies confirm that this compound induces apoptosis in HER2+ breast cancer cells, as evidenced by Annexin V staining and cleavage of Caspase-3 and PARP.[3]

Table 4: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

Note: Specific quantitative data for this compound-induced cell cycle arrest in prostate and breast cancer cell lines were not available in the reviewed literature. Published studies consistently report a G1 phase cell cycle arrest.

Cell LineCancer TypeEffect of this compoundReference
VariousBreast, Prostate, LungG1 cell cycle arrest[1]

Signaling Pathway and Experimental Workflow

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_assays Experimental Assays start Start: Cancer Cell Line (Prostate or Breast) culture Cell Culture & Seeding start->culture treatment Treat with this compound (Dose-response & Time-course) culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->analysis apoptosis->analysis cell_cycle->analysis end End: Determine Efficacy of this compound analysis->end

A general experimental workflow for assessing the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Prostate or breast cancer cell lines (e.g., PC3, MCF7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (GDC-0980)

  • DMSO (for dissolving this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Prostate or breast cancer cell lines

  • Complete culture medium

  • This compound (GDC-0980)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

Materials:

  • Prostate or breast cancer cell lines

  • Complete culture medium

  • This compound (GDC-0980)

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant anti-cancer activity in prostate and breast cancer cell lines by inhibiting the PI3K/mTOR pathway, leading to reduced cell viability, induction of apoptosis, and G1 cell cycle arrest. The provided protocols offer standardized methods to further investigate the cellular and molecular effects of this compound in preclinical research settings. Further studies are warranted to obtain more detailed quantitative data on the apoptotic and cell cycle effects in a broader range of prostate and breast cancer cell lines to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Apitolisib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of apitolisib administration and dosage in mouse xenograft models, designed to guide researchers in preclinical study design and execution. The protocols outlined below are synthesized from established methodologies and published studies.

Introduction

This compound (also known as GDC-0980 or RG7422) is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] It targets the p110α, β, γ, and δ isoforms of PI3K, as well as the ATP binding sites of both mTORC1 and mTORC2.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] this compound has demonstrated broad preclinical antitumor activity across a range of cancer models, including those with PI3K mutations, PTEN loss, and KRAS mutations.[1][5]

Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models

The following table summarizes quantitative data from various preclinical studies investigating the efficacy of this compound in different mouse xenograft models.

Xenograft ModelCancer TypeCell Line(s)Administration RouteDosageDosing ScheduleOutcome
Breast CancerBreastMCF-7 neo/HER2Oral (p.o.)1 mg/kgNot SpecifiedSignificant tumor growth delay[2]
Prostate CancerProstatePC-3Oral (p.o.)1 mg/kgNot SpecifiedSignificant tumor growth delay[2]
VariousBreast, Ovarian, Lung, ProstateNot SpecifiedOral (p.o.)5 mg/kgDaily for 21 daysBroad and potent inhibition of tumor growth[1]
VariousBreast, Ovarian, Lung, ProstateNot SpecifiedOral (p.o.)5 mg/kgEvery 4 days or once weeklyBroad and potent inhibition of tumor growth[1]
VariousNot SpecifiedNot SpecifiedOral (p.o.)7.5 mg/kgNot SpecifiedTumor stasis or regression (Maximum Tolerated Dose)[2]
Renal Cell CarcinomaRenal786-OOral (p.o.)0.3, 3, 10 mg/kgSingle doseDose-dependent decrease in pAkt levels in tumors[6]
VariousVarious15 of 20 xenograft modelsOral (p.o.)5 mg/kgNot SpecifiedGreater than 50% Tumor Growth Inhibition (TGI)[7]
VariousNot SpecifiedNot SpecifiedIntravenous (i.v.)1 mg/kgNot SpecifiedFavorable pharmacokinetic parameters[1]

Experimental Protocols

Protocol for Establishment of a Subcutaneous Xenograft Model

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft in mice.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel or Cultrex Basement Membrane Extract (BME) (optional, but recommended for some cell lines)

  • Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)[2][8]

  • Syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine solution)

  • Clippers for hair removal

  • Alcohol swabs

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and wash with sterile PBS.

    • Perform a cell count and assess viability (e.g., using trypan blue). Viability should be >90%.

    • Resuspend the required number of cells (typically 1 x 10^6 to 1 x 10^7 cells per mouse) in sterile PBS or a mixture of PBS and Matrigel/BME (commonly a 1:1 ratio). Keep cells on ice until injection.

  • Animal Preparation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Remove hair from the injection site (typically the right flank) using clippers.[8]

    • Cleanse the injection site with an alcohol swab.

  • Implantation:

    • Draw the cell suspension into a 1 mL syringe fitted with a 25-27 gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension (typically 100-200 µL). A small bleb should be visible under the skin.

    • Carefully withdraw the needle.

  • Post-Implantation Monitoring:

    • Monitor the mice for recovery from anesthesia.

    • Observe the injection site for any signs of infection or leakage.

    • Begin monitoring for tumor growth 3-7 days post-implantation.

Protocol for Tumor Measurement and Monitoring

Procedure:

  • Once tumors become palpable, measure their dimensions using calipers at least twice a week.

  • Measure the length (L) and width (W) of the tumor.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .

  • Record the body weight of the mice at each tumor measurement to monitor for signs of toxicity.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

Protocol for this compound Preparation and Administration

Materials:

  • This compound (GDC-0980) powder

  • Vehicle for reconstitution (e.g., 0.5% methylcellulose/0.2% Tween-80 or 80% PEG400)[2]

  • Oral gavage needles (for p.o. administration)

  • Syringes

Procedure:

  • Drug Preparation:

    • Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the target dose.

    • Prepare the this compound formulation by suspending the powder in the chosen vehicle. Sonication or vortexing may be required to achieve a uniform suspension. Prepare fresh daily or as recommended by the supplier.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the this compound suspension.

    • Observe the mouse briefly after administration to ensure no adverse effects.

  • Treatment Schedule:

    • Administer this compound according to the planned schedule (e.g., daily, intermittently).[1]

    • The control group should receive the vehicle only, following the same administration route and schedule.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Regulates Translation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Xenograft_Workflow A 1. Cancer Cell Culture & Expansion B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound/Vehicle Administration E->F G 7. Tumor Volume & Body Weight Measurement F->G G->F Repeat per schedule H 8. Data Analysis & Efficacy Evaluation G->H

References

Application Notes and Protocols: Synergistic Effects of Apitolisib with Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[2] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway.[2] Docetaxel is a taxane-based chemotherapeutic agent that acts by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Preclinical evidence suggests that combining this compound with conventional chemotherapy agents like docetaxel can result in synergistic antitumor effects. The rationale for this combination lies in the potential of this compound to inhibit the pro-survival signals mediated by the PI3K/mTOR pathway, thereby lowering the threshold for docetaxel-induced apoptosis. This document provides a summary of key preclinical findings, detailed experimental protocols for evaluating this synergy, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Synergy

While direct quantitative data for combination IC50 values and combination indices (CI) from the primary preclinical study were contained in supplementary materials not publicly available, the study reported a qualitative synergistic effect. The combination of this compound and docetaxel at their respective IC50 concentrations led to a significant increase in apoptosis in cancer cell lines compared to either agent alone.[2]

Table 1: Summary of In Vitro Effects of this compound and Docetaxel Combination

ParameterThis compoundDocetaxelCombination (this compound + Docetaxel)Reference
Effect on Apoptosis Induces apoptosisInduces apoptosisIncreased apoptosis compared to single agents[2]
In Vivo Synergy

In vivo studies using human tumor xenograft models have demonstrated a significant enhancement of antitumor activity when this compound is combined with docetaxel. The combination resulted in greater tumor growth inhibition (TGI) compared to either monotherapy at well-tolerated doses.[2]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupDosingTumor Growth Inhibition (TGI) (%)Reference
MX-1 (Breast Cancer) Vehicle-0[2]
This compound5 mg/kg, daily~50[2]
Docetaxel5 mg/kg, weekly~40[2]
This compound + Docetaxel 5 mg/kg daily + 5 mg/kg weekly ~85 [2]
A549 (Lung Cancer) Vehicle-0[2]
This compound4 mg/kg, daily~30[2]
Docetaxel10 mg/kg, weekly~45[2]
This compound + Docetaxel 4 mg/kg daily + 10 mg/kg weekly ~75 [2]
MCF7-neo/HER2 (Breast Cancer) Vehicle-0[2]
This compound4 mg/kg, daily~25[2]
Docetaxel7.5 mg/kg, weekly~55[2]
This compound + Docetaxel 4 mg/kg daily + 7.5 mg/kg weekly ~90 [2]

Note: TGI percentages are estimated from the graphical data presented in the reference publication.

Signaling Pathways

This compound exerts its effect by inhibiting the PI3K/mTOR pathway, while docetaxel targets microtubule dynamics. The synergistic effect likely arises from the dual assault on cancer cell proliferation and survival mechanisms.

Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Apoptosis Apoptosis Survival->Apoptosis This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest G2M_Arrest->Apoptosis Docetaxel Docetaxel Docetaxel->Microtubules stabilizes

Caption: this compound inhibits the PI3K/mTOR pathway, while Docetaxel stabilizes microtubules, leading to synergistic apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound and docetaxel.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and docetaxel, both individually and in combination.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (GDC-0980)

  • Docetaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and docetaxel in complete growth medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

Experimental_Workflow_MTT A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with drugs B->D C Prepare drug dilutions (this compound, Docetaxel, Combination) C->D E Incubate for 72h D->E F Add MTT solution and incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 and Combination Index H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis following treatment with this compound, docetaxel, and their combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Docetaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, docetaxel, and the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis

This protocol is for examining the effects of this compound and docetaxel on key proteins in the PI3K/mTOR and apoptosis pathways.

Materials:

  • Cancer cell lines

  • This compound and Docetaxel

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, docetaxel, and the combination for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Logical_Relationship cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Endpoints CellViability Cell Viability (MTT Assay) Synergy Synergistic Cytotoxicity (CI < 1) CellViability->Synergy ApoptosisAssay Apoptosis Assay (Annexin V/PI) IncreasedApoptosis Increased Apoptosis ApoptosisAssay->IncreasedApoptosis WesternBlot Western Blot PathwayModulation Pathway Modulation (↓p-Akt, ↑Cleaved PARP) WesternBlot->PathwayModulation Xenograft Xenograft Model TGI Enhanced Tumor Growth Inhibition Xenograft->TGI

Caption: Relationship between experimental assays and key endpoints for synergy assessment.

Conclusion

The combination of this compound and docetaxel represents a promising therapeutic strategy. The provided protocols offer a framework for researchers to investigate and quantify the synergistic effects of this combination in various cancer models. The dual targeting of fundamental cancer pathways—cell survival and proliferation by this compound and cell division by docetaxel—provides a strong rationale for their combined use to enhance antitumor efficacy and potentially overcome resistance. Further investigation is warranted to fully elucidate the molecular mechanisms underlying this synergy and to translate these preclinical findings into clinical applications.

References

Combination Studies of Apitolisib with MEK Inhibitors like Cobimetinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Apitolisib (GDC-0980), a potent dual inhibitor of PI3K and mTOR, with MEK inhibitors such as Cobimetinib (GDC-0973), represents a promising therapeutic strategy in various cancers. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their frequent dysregulation in cancer and the presence of crosstalk and feedback loops between them provide a strong rationale for dual pathway inhibition. Preclinical studies have demonstrated that the combination of this compound and Cobimetinib results in synergistic inhibition of cell growth in cancer models, including endometrial and non-small cell lung cancer.[1] This document provides detailed application notes on the scientific basis for this combination therapy, along with comprehensive protocols for key in vitro and in vivo experiments to evaluate its efficacy.

Introduction

This compound is an orally bioavailable small molecule that inhibits class I PI3K isoforms (p110α, β, δ, and γ) and mTOR kinase (mTORC1 and mTORC2).[1] By targeting two key nodes in the PI3K pathway, this compound potently inhibits downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with activating mutations in this pathway.[2][3] Cobimetinib is a selective inhibitor of MEK1 and MEK2, crucial kinases in the RAS/RAF/MEK/ERK pathway. This pathway is frequently activated in cancers through mutations in BRAF or RAS genes.

Inhibition of the PI3K pathway can sometimes lead to the compensatory activation of the MEK/ERK pathway, and vice versa, representing a mechanism of acquired resistance to single-agent therapy. The simultaneous inhibition of both pathways with this compound and Cobimetinib has been shown to overcome this resistance and lead to enhanced anti-tumor activity.[1] These application notes and protocols are intended to guide researchers in the preclinical evaluation of this promising combination therapy.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Cobimetinib Combination
Cell LineCancer TypeThis compound IC50 (nM)Cobimetinib IC50 (nM)Combination Index (CI)*
MCF7aro/LetRBreast CancerData not availableData not availableSynergistic cell killing observed[1]
Endometrial Cancer Cell Line Panel (27 lines)Endometrial CancerData not availableData not availableSynergistic inhibition of cell growth observed[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models (Single Agent)
Xenograft ModelCancer TypeThis compound Dose (mg/kg, p.o.)Tumor Growth Inhibition (TGI)Reference
Multiple (15 of 20 models)Various5>50%[4]
786-ORenal Cell Carcinoma0.3, 3, 10Dose-dependent decrease in pAkt[5]

*Note: Data for in vivo studies of the this compound and Cobimetinib combination are not available in the provided search results.

Mandatory Visualizations

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MEK RAS/RAF/MEK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_PI3K->PI3K RAS RAS RTK_PI3K->RAS Crosstalk PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates RAF RAF AKT->RAF Crosstalk (inhibition) Proliferation_Survival_PI3K Cell Proliferation & Survival mTORC1->Proliferation_Survival_PI3K mTORC2 mTORC2 mTORC2->AKT activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 RTK_MEK Receptor Tyrosine Kinase (RTK) RTK_MEK->RAS RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation_Survival_MEK Cell Proliferation & Survival ERK->Proliferation_Survival_MEK Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: PI3K/mTOR and MEK/ERK Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound, Cobimetinib, or Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-AKT, p-ERK, etc.) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (Combination Index) Cell_Viability->Synergy_Analysis Xenograft Establish Tumor Xenografts in Immunocompromised Mice Drug_Administration Administer this compound, Cobimetinib, or Combination Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Western Blot Tumor_Measurement->Endpoint_Analysis Statistical_Analysis Statistical Analysis of Tumor Growth Inhibition Tumor_Measurement->Statistical_Analysis

Caption: Preclinical Evaluation Workflow.

Synergistic_Mechanism This compound This compound PI3K_mTOR_Inhibition PI3K/mTOR Pathway Inhibition This compound->PI3K_mTOR_Inhibition Cobimetinib Cobimetinib MEK_Inhibition MEK/ERK Pathway Inhibition Cobimetinib->MEK_Inhibition Reduced_Proliferation Reduced Cell Proliferation PI3K_mTOR_Inhibition->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis PI3K_mTOR_Inhibition->Increased_Apoptosis Overcoming_Resistance Overcoming Resistance PI3K_mTOR_Inhibition->Overcoming_Resistance MEK_Inhibition->Reduced_Proliferation MEK_Inhibition->Increased_Apoptosis MEK_Inhibition->Overcoming_Resistance Synergistic_Antitumor_Effect Synergistic Antitumor Effect Reduced_Proliferation->Synergistic_Antitumor_Effect Increased_Apoptosis->Synergistic_Antitumor_Effect Overcoming_Resistance->Synergistic_Antitumor_Effect

Caption: Logic of this compound and Cobimetinib Synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Cobimetinib, alone and in combination, on cancer cell lines and to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (GDC-0980)

  • Cobimetinib (GDC-0973)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and Cobimetinib in DMSO.

    • Prepare serial dilutions of each drug and the combination in complete medium. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug and the combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of this compound and Cobimetinib on the phosphorylation status of key proteins in the PI3K/mTOR and MEK/ERK pathways (e.g., p-AKT, p-S6, p-ERK).

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound, Cobimetinib, or the combination for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and Cobimetinib, alone and in combination, in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound and Cobimetinib formulations for oral gavage

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[6][7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., Vehicle, this compound, Cobimetinib, this compound + Cobimetinib).

  • Drug Administration:

    • Administer the drugs or vehicle daily via oral gavage at the predetermined doses and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Tumor Measurement:

    • Measure tumor volume 2-3 times per week.

  • Study Endpoint and Tissue Collection:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for western blot analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects.

Conclusion

The combination of this compound and MEK inhibitors like Cobimetinib holds significant promise as a therapeutic strategy for cancers with dysregulated PI3K/mTOR and RAS/RAF/MEK/ERK pathways. The synergistic anti-tumor effects observed in preclinical models warrant further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of this combination therapy, from in vitro characterization to in vivo efficacy studies. Rigorous preclinical assessment is crucial for advancing this combination towards clinical application and improving outcomes for cancer patients.

References

Application Notes and Protocols for Studying Apitolisib-Induced Drug Resistance in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in NSCLC, playing a crucial role in cell growth, proliferation, survival, and the development of therapeutic resistance.[1][2][3] Apitolisib (also known as GDC-0980) is a potent, orally bioavailable dual inhibitor of Class I PI3K and mTOR (mTORC1/2).[4][5][6][7] Its ability to simultaneously block these two key nodes in the PI3K/mTOR pathway makes it a valuable tool for investigating the mechanisms of drug resistance in NSCLC.[8][9]

These application notes provide detailed protocols for utilizing this compound to study drug resistance in NSCLC cell lines. The included methodologies cover the assessment of cell viability, the induction of apoptosis, and the analysis of key signaling pathway components. Furthermore, this document outlines potential mechanisms of resistance to this compound and provides a framework for investigating these phenomena in a laboratory setting.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR.[4][5][6][7] The PI3K/mTOR pathway is a critical signaling cascade that, when aberrantly activated, promotes tumorigenesis and resistance to therapy.[1][2][10] this compound's dual-inhibitory action allows for a more complete shutdown of this pathway compared to agents that target either PI3K or mTOR alone.[9]

Apitolisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibits when unphosphorylated This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: Mechanism of action of this compound in the PI3K/mTOR signaling pathway.

Data Presentation: this compound Activity in NSCLC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines. This data is crucial for designing experiments and selecting appropriate cell line models for studying drug resistance.

Cell LinePIK3CA StatusKRAS StatusThis compound IC50 (µM)Reference
H1975MutantWild-Type~0.58[8]
H460MutantMutant~1.69[8]
A549Wild-TypeMutant~3.44[8]

Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density). It is recommended to determine the IC50 for each cell line under your specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on NSCLC cell lines and to investigate mechanisms of drug resistance.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_resistance Drug Resistance Studies CellCulture NSCLC Cell Culture (e.g., A549, H460, H1975) ApitolisibTreatment Treat with this compound (Dose-response and time-course) CellCulture->ApitolisibTreatment Viability Cell Viability Assay (MTT/MTS) ApitolisibTreatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) ApitolisibTreatment->Apoptosis WesternBlot Western Blot Analysis (p-AKT, p-S6, etc.) ApitolisibTreatment->WesternBlot GenerateResistantLines Generate Resistant Cell Lines (Long-term this compound exposure) Viability->GenerateResistantLines CharacterizeResistance Characterize Resistant Phenotype (Compare with parental cells) GenerateResistantLines->CharacterizeResistance MechanismInvestigation Investigate Resistance Mechanisms (Genomic, proteomic analyses) CharacterizeResistance->MechanismInvestigation

Caption: General experimental workflow for studying this compound in NSCLC cell lines.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • NSCLC cell lines (e.g., A549, H460, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (GDC-0980)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO (for MTT assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed NSCLC cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NSCLC cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed NSCLC cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of the PI3K/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.

Materials:

  • NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed NSCLC cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Studying Drug Resistance

Acquired resistance to this compound can be investigated by generating resistant cell lines and characterizing the underlying molecular changes.

Resistance_Mechanisms cluster_resistance_mechanisms Potential Mechanisms of this compound Resistance This compound This compound PI3KmTOR PI3K/mTOR Pathway This compound->PI3KmTOR Inhibits Bypass Activation of Bypass Pathways (e.g., MAPK/ERK) PI3KmTOR->Bypass Upregulation Upregulation of Upstream Signaling (e.g., RTKs) PI3KmTOR->Upregulation Downstream Alterations in Downstream Effectors PI3KmTOR->Downstream DrugEfflux Increased Drug Efflux PI3KmTOR->DrugEfflux

Caption: Potential mechanisms of resistance to this compound in NSCLC.

Protocol for Generating this compound-Resistant NSCLC Cell Lines
  • Culture parental NSCLC cells in the presence of a low concentration of this compound (e.g., the IC25 or IC50).

  • Gradually increase the concentration of this compound in the culture medium as the cells become more resistant and their growth rate recovers.

  • Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Periodically verify the resistant phenotype by performing cell viability assays and comparing the IC50 of the resistant cells to the parental cells.

  • Once a stable resistant cell line is established, it can be used for further characterization.

Characterization of Resistant Cell Lines
  • Proliferation and Apoptosis Assays: Compare the growth rate and sensitivity to this compound-induced apoptosis between the resistant and parental cell lines.

  • Western Blot Analysis: Investigate changes in the PI3K/mTOR pathway and potential activation of bypass signaling pathways (e.g., MAPK/ERK pathway) in the resistant cells.

  • Genomic and Proteomic Analyses: Employ techniques such as next-generation sequencing (NGS) and mass spectrometry to identify genetic mutations, amplifications, or changes in protein expression that may contribute to resistance.

Conclusion

This compound is a valuable pharmacological tool for probing the intricacies of the PI3K/mTOR pathway and the mechanisms of drug resistance in NSCLC. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of this compound and to uncover novel strategies to overcome therapeutic resistance in non-small cell lung cancer.

References

Investigating PI3K Pathway Deregulation with Apitolisib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Deregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule inhibitor that dually targets Class I PI3K isoforms (p110α, β, δ, and γ) and the mammalian target of rapamycin (mTOR) kinase (mTORC1 and mTORC2).[3][4][5] By inhibiting these key nodes, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a deregulated PI3K pathway.[2][6]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on the PI3K signaling pathway in cancer cell lines. The included methodologies are designed to enable researchers to assess pathway inhibition, cellular viability, and morphological changes in response to this compound treatment.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[3] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. The reduced phosphorylation of downstream effectors, such as Akt and S6 ribosomal protein, ultimately results in decreased cell proliferation and increased apoptosis in susceptible cancer cell models.[3][6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against PI3K isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: this compound In Vitro Kinase Inhibitory Activity [3][4]

TargetIC50 / Ki
PI3Kα5 nM (IC50)
PI3Kβ27 nM (IC50)
PI3Kδ7 nM (IC50)
PI3Kγ14 nM (IC50)
mTOR17 nM (Ki)

Table 2: this compound IC50 Values in Various Cancer Cell Lines [3][4]

Cell LineCancer TypeIC50 (nM)
PC3Prostate Cancer307
MCF7Breast Cancer255
KPL4Breast Cancer-
LoVoColon Cancer-
A375Melanoma-
KP4Pancreatic Cancer-
HCC1937Breast Cancer3210
HCT-116Colon Cancer1110
MDA-MB-231Breast Cancer2460

Visualizing the PI3K Pathway and this compound's Mechanism

The following diagrams illustrate the PI3K signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its investigation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P-Ser473 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition of inhibitor

Caption: The PI3K/AKT/mTOR signaling pathway.

Apitolisib_Mechanism This compound This compound (GDC-0980) PI3K PI3K This compound->PI3K mTOR mTOR (mTORC1/2) This compound->mTOR Downstream Downstream Signaling (p-AKT, p-S6) PI3K->Downstream mTOR->Downstream CellGrowth Cell Growth & Survival Downstream->CellGrowth

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture Treatment Treat with This compound CellCulture->Treatment WB Western Blot (p-AKT, p-S6) Treatment->WB MTS Cell Viability (MTS Assay) Treatment->MTS IF Immunofluorescence (Pathway Localization) Treatment->IF DataAnalysis Data Analysis WB->DataAnalysis MTS->DataAnalysis IF->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Western Blotting for PI3K Pathway Inhibition

This protocol details the detection of phosphorylated Akt (Ser473) and S6 ribosomal protein (Ser235/236) as markers of PI3K pathway inhibition by this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (GDC-0980)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (pan)

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-S6 Ribosomal Protein

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. (Recommended dilutions: p-Akt 1:1000, Akt 1:1000, p-S6 1:1000, S6 1:1000, β-actin 1:5000).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Protocol 2: Cell Viability (MTS) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (GDC-0980)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only for background control.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound to the appropriate wells. Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Immunofluorescence for PI3K Pathway Activation

This protocol allows for the visualization of the subcellular localization and expression of key PI3K pathway proteins.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (GDC-0980)

  • Glass coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473))

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips or in chamber slides.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Treat with this compound as described in the Western blotting protocol.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. The protocols provided herein offer a robust framework for researchers to investigate the deregulation of the PI3K pathway and to characterize the cellular effects of this compound. These methods are essential tools for advancing our understanding of PI3K signaling in cancer and for the development of novel targeted therapies.

References

Application Notes and Protocols: Apitolisib in Combination with Endocrine Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule inhibitor that dually targets Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, key components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently deregulated in various cancers, including hormone receptor-positive (HR+) breast cancer, and its activation is a known mechanism of resistance to endocrine therapies.[3][4] The combination of this compound with endocrine agents such as fulvestrant and tamoxifen has been explored preclinically to overcome this resistance and enhance anti-tumor efficacy.

It is important to note that the clinical development of this compound was discontinued due to its toxicity profile observed in clinical trials.[5] Nevertheless, the preclinical data and the scientific rationale behind its combination with endocrine therapies remain valuable for understanding the interplay between the PI3K/AKT/mTOR pathway and endocrine signaling in breast cancer. These application notes provide a summary of the available preclinical data and detailed protocols for key experiments.

Mechanism of Action and Scientific Rationale

The PI3K/AKT/mTOR signaling cascade plays a crucial role in cell growth, proliferation, survival, and metabolism.[4] In HR+ breast cancer, bidirectional crosstalk between the estrogen receptor (ER) and PI3K/AKT/mTOR pathways can lead to endocrine resistance.[4] Endocrine therapies like tamoxifen (a selective estrogen receptor modulator) and fulvestrant (a selective estrogen receptor degrader) aim to block ER signaling.[6] However, cancer cells can develop resistance by activating alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway.[3]

This compound, by simultaneously inhibiting PI3K and mTOR, can block this escape mechanism, thereby restoring sensitivity to endocrine therapies.[2] Preclinical studies have suggested a synergistic or additive effect when combining this compound with endocrine agents in breast cancer models.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound as a single agent. Direct comparative preclinical data for this compound in combination with both fulvestrant and tamoxifen is limited in publicly available literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 / KiAssay TypeReference
PI3Kα5 nMCell-free[7]
PI3Kβ27 nMCell-free[7]
PI3Kδ7 nMCell-free[7]
PI3Kγ14 nMCell-free[7]
mTOR17 nM (Ki)Cell-free[7]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineGenotypeIC50Assay TypeReference
MCF7ER+, PIK3CA wt<500 nMCell Viability[2]
HCC1937BRCA1-deficient3.21 µMCell Viability[8]
Multiple Breast Cancer LinesVarious<200 nM in 37% of linesCell Viability[8]
Multiple Breast Cancer LinesVarious<500 nM in 78% of linesCell Viability[8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound and endocrine therapies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ER Estrogen Receptor (ER) PI3K->ER crosstalk PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits EndocrineTherapy Endocrine Therapy (Fulvestrant, Tamoxifen) EndocrineTherapy->ER inhibits ER->PI3K crosstalk ER->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Breast Cancer Cell Lines (e.g., MCF7) Treatment Treat with: - this compound - Fulvestrant/Tamoxifen - Combination CellCulture->Treatment Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability WesternBlot Western Blot Analysis (p-AKT, p-S6, etc.) Treatment->WesternBlot Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Xenograft Establish Xenograft Tumors (e.g., MCF7 in nude mice) DrugTreatment Treat with: - Vehicle - this compound - Fulvestrant/Tamoxifen - Combination Xenograft->DrugTreatment TumorGrowth Monitor Tumor Growth Efficacy Assess Anti-tumor Efficacy (Tumor Growth Inhibition) TumorGrowth->Efficacy DrugTreatment->TumorGrowth PD Pharmacodynamic Analysis (Western Blot of Tumors) Efficacy->PD

References

Apitolisib (GDC-0980): Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apitolisib, also known as GDC-0980, is a potent and orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2][3] Its ability to simultaneously block two key nodes in the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for cancer research and drug development.[4][5] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.

Mechanism of Action

This compound targets the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] This pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.[3][6][7] this compound inhibits both PI3K and the mTORC1/mTORC2 complexes, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor cell growth.[1][2][6][8]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Synonyms GDC-0980, RG7422, GNE 390
Molecular Formula C₂₃H₃₀N₈O₃S
Molecular Weight 498.6 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (approx. 25-27 mg/mL); Insoluble in water and ethanol.[9][10]
Storage (Powder) -20°C for up to 3-4 years.[10][11]
Storage (Stock Solution) In DMSO at -80°C for up to 1 year, or -20°C for up to 1 month.[11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against PI3K isoforms and mTOR. The IC₅₀ values for various kinases are summarized below.

TargetIC₅₀ (nM)
PI3Kα 5
PI3Kβ 27
PI3Kδ 7
PI3Kγ 14
mTOR (Kᵢ) 17

Data sourced from MedChemExpress and Selleck Chemicals.[8][9][12]

This compound has shown cytotoxic and anti-proliferative effects across a broad range of cancer cell lines. The effective concentration can vary significantly depending on the cell line.

Cell Line TypeTypical IC₅₀ Range (nM)
Prostate Cancer < 200
Breast Cancer < 200 - < 500
Non-Small Cell Lung Cancer (NSCLC) < 200 - < 500
Pancreatic Cancer < 200 - < 500
Melanoma < 500
Glioblastoma 50 - 50,000

Data compiled from various sources.[6][8][9][12]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 498.6 g/mol

    • To prepare a 10 mM stock solution (which is 0.01 mol/L), you will need:

      • Mass (g) = 0.01 mol/L * 498.6 g/mol * Volume (L)

      • For 1 mL (0.001 L) of 10 mM stock, you need 4.986 mg of this compound.

  • Dissolving this compound:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to 4.986 mg of this compound.

    • Vortex or sonicate the solution to ensure complete dissolution.[11][13] Gentle warming may also aid in dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[11]

General Workflow for Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound stock solution in DMSO D Prepare working concentrations of this compound in culture medium A->D B Seed cells in appropriate culture plates/flasks C Allow cells to adhere overnight B->C E Treat cells with this compound (and controls) C->E D->E F Incubate for desired duration (e.g., 24, 48, 72h) E->F G Perform downstream analysis (e.g., viability, apoptosis, Western blot) F->G

Caption: General experimental workflow for using this compound in cell culture.

Protocol for Treating Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Cells seeded in culture plates

Procedure:

  • Determine Final Concentrations: Based on literature or preliminary experiments, decide on the final concentrations of this compound to be used. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in complete culture medium or PBS.

  • Prepare Working Solutions:

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to achieve a final concentration of 10 µM in 1 mL of medium:

      • (V1)(C1) = (V2)(C2)

      • (V1)(10,000 µM) = (1000 µL)(10 µM)

      • V1 = 1 µL

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[9]

    • Prepare the working solution by diluting the stock solution directly into the complete culture medium. For instance, to treat cells in a well containing 1 mL of medium with 10 µM this compound, add 1 µL of the 10 mM stock solution to the well.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same volume of DMSO as used for the highest concentration of this compound.

  • Treatment and Incubation:

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis, or protein analysis (e.g., Western blotting for p-Akt, p-S6K).

Troubleshooting and Considerations

  • Solubility Issues: If precipitation is observed upon dilution of the DMSO stock in aqueous media, consider preparing a more dilute intermediate stock in DMSO or using a carrier solvent system if compatible with your cells.

  • DMSO Toxicity: Always include a vehicle control to account for any effects of the DMSO solvent. If toxicity is observed, reduce the final DMSO concentration.

  • Cell Line Variability: The sensitivity of different cell lines to this compound can vary widely.[6] It is essential to determine the optimal concentration range for each cell line used.

  • Stability in Media: While generally stable, the stability of this compound in culture media over long incubation periods should be considered. For experiments exceeding 72 hours, it may be necessary to replenish the media with fresh this compound.

By following these detailed protocols and considering the specific characteristics of this compound, researchers can effectively utilize this potent dual PI3K/mTOR inhibitor in their cell culture experiments to investigate the intricacies of the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.

References

Application Notes and Protocols for Apitolisib-Induced Apoptosis in Glioma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Apitolisib (GDC-0980), a potent dual inhibitor of PI3K/mTOR, to induce apoptosis in glioma cells. The protocols and data presented are compiled from preclinical research and are intended to facilitate the design and execution of experiments in a cancer research setting.

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies.[1] A frequently dysregulated signaling pathway in glioblastoma is the PI3K/AKT/mTOR axis, which is crucial for cell growth, survival, and proliferation.[1][2][3][4] this compound (GDC-0980) is an orally bioavailable small molecule that dually targets Class I PI3K and mTOR kinases (mTORC1/2), making it a promising therapeutic agent for cancers with an overactive PI3K/mTOR pathway.[5][6][7]

Research has demonstrated that this compound induces dose- and time-dependent cytotoxicity and apoptosis in human glioblastoma cell lines.[1][2][3] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details the experimental protocols for assessing its apoptotic effects in glioma cells.

Mechanism of Action

This compound functions by inhibiting both PI3K and mTOR, two key nodes in a critical cell signaling pathway.[5] By blocking this pathway, this compound can lead to G1 cell-cycle arrest and the induction of apoptosis in cancer cells, particularly those with activating mutations in the PI3K pathway.[5] The dual inhibition is thought to be more effective than targeting either PI3K or mTOR alone.[4] In glioma cells, this compound has been shown to suppress the survival of human GBM cells and induce apoptosis.[1][2] Interestingly, this induction of apoptosis appears to be independent of ER stress-mediated DR5 activation.[1][2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound (IC50 Values)
TargetIC50 (nM)
PI3Kα5
PI3Kβ27
PI3Kδ7
PI3Kγ14
mTOR (Ki)17
Data sourced from MedChemExpress.[6]
Table 2: Apoptosis Induction by this compound in Glioma Cell Lines
Cell LineConcentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (%)
A-1721024~20
A-1722024~25
A-1721048~35
A-172204846.47
U-118-MG1024~15
U-118-MG2024~20
U-118-MG1048~25
U-118-MG2048~30
Data represents the sum of early and late apoptotic cells as determined by Annexin V assay.[1][4] The strongest induction of apoptosis was observed in the A-172 cell line after 48 hours of incubation with 20 µM this compound, resulting in 46.47% of cells undergoing apoptosis.[1][2][3][4]
Table 3: Effect of this compound on Glioma Cell Viability (MTT Assay)
Cell LineConcentration Range (nM)Incubation Time (h)Effect
A-17250 - 50,00024 and 48Concentration-dependent reduction in cell viability
U-118-MG50 - 50,00024 and 48Concentration-dependent reduction in cell viability
This compound was shown to reduce the viability of both A-172 and U-118-MG glioblastoma cell lines in a concentration-dependent manner.[1][3]

Experimental Protocols

Cell Culture
  • Cell Lines: A-172 and U-118-MG human glioblastoma cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on glioma cells.

  • Procedure:

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 50 nM to 50,000 nM) for 24 and 48 hours.[1]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain late apoptotic and necrotic cells.

  • Procedure:

    • Seed cells in T25 culture flasks and treat with desired concentrations of this compound (e.g., 10 µM and 20 µM) for 24 and 48 hours.[1][3]

    • Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.[8]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.[1]

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the PI3K/mTOR signaling pathway.

  • Procedure:

    • Treat glioma cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, p-mTOR, p-S6K, total AKT, total mTOR, total S6K, and a loading control like β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

    • Quantify the band intensities using densitometry software.

Visualizations

Apitolisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis S6K S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth This compound This compound (GDC-0980) Inhibition Inhibition This compound->Inhibition Inhibition2 Inhibition2 This compound->Inhibition2 Inhibition3 Inhibition3 This compound->Inhibition3 Inhibition->PI3K Inhibition2->mTORC1 Inhibition3->mTORC2 Experimental_Workflow cluster_assays Assessments cluster_results Data Analysis start Start: Culture Glioma Cells (A-172, U-118-MG) treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Flow Cytometry) treat->apoptosis protein Protein Expression (Western Blot) treat->protein viability_data Quantitative Viability Data viability->viability_data apoptosis_data Quantitative Apoptosis Data apoptosis->apoptosis_data protein_data Changes in Protein Levels (p-AKT, p-mTOR, etc.) protein->protein_data end Conclusion: this compound induces apoptosis in glioma cells viability_data->end apoptosis_data->end protein_data->end

References

Determining Optimal Working Concentrations of Apitolisib for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal working concentrations of Apitolisib (also known as GDC-0980), a potent dual inhibitor of Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The provided protocols and data will enable researchers to effectively design and execute experiments to assess the biological effects of this compound in various in vitro cancer models.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits all four isoforms of Class I PI3K (α, β, δ, and γ) and both mTOR complexes (mTORC1 and mTORC2).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.[1][4]

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ATP-binding sites of PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[1] This dual inhibition leads to a downstream cascade of events, including the reduced phosphorylation of key signaling molecules such as Akt, S6 ribosomal protein, and 4E-BP1. The ultimate outcome is the suppression of protein synthesis, cell cycle arrest, and induction of programmed cell death (apoptosis).[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various assays and cancer cell lines. This data serves as a starting point for selecting an appropriate concentration range for your specific experiments.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference
PI3KαCell-free5 nM[5]
PI3KβCell-free27 nM[5]
PI3KδCell-free7 nM[5]
PI3KγCell-free14 nM[5]
mTORCell-free17 nM (Ki)[5]

Table 2: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
PC3Prostate Cancer307 nM[5]
MCF7Breast Cancer255 nM[5]
A-172GlioblastomaConcentration-dependent reduction in viability (50 nM - 50,000 nM)[4]
U-118-MGGlioblastomaConcentration-dependent reduction in viability (50 nM - 50,000 nM)[4]
VariousProstate Cancer< 200 nM in 50% of lines, < 500 nM in 100% of lines[6]
VariousBreast Cancer< 200 nM in 37% of lines, < 500 nM in 78% of lines[6]
VariousNon-Small Cell Lung Cancer (NSCLC)< 200 nM in 29% of lines, < 500 nM in 88% of lines[6]
VariousPancreatic Cancer< 200 nM in 13% of lines, < 500 nM in 67% of lines[6]
VariousMelanoma< 200 nM in 0% of lines, < 500 nM in 33% of lines[6]

Experimental Protocols

To determine the optimal working concentration of this compound for a specific cell line and experimental endpoint, a series of dose-response and time-course experiments are recommended.

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 10-fold dilutions) and then a narrower range in subsequent experiments.[7][8]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be sufficient for the cells to undergo at least one to two doublings in the control wells.[8]

  • Cell Viability Measurement:

    • For MTT Assay: [9]

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a plate reader.

    • For CellTiter-Glo® Assay: [1][5]

      • Equilibrate the plate to room temperature for about 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (based on the IC50 values obtained) for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin can be used as a loading control.

    • A decrease in the phosphorylation of Akt and S6K with increasing this compound concentration confirms target engagement.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

    • Harvest the cells (including both adherent and floating cells) and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis:

    • Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Akt_p p-Akt S6K_p p-S6K fourEBP1_p p-4E-BP1

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling.

Experimental Workflow

Experimental_Workflow Start Start: Select Cell Line DoseResponse 1. Dose-Response Assay (e.g., MTT, CellTiter-Glo) Start->DoseResponse CalcIC50 2. Calculate IC50 DoseResponse->CalcIC50 TargetValidation 3. Target Validation (Western Blot for p-Akt, p-S6K) CalcIC50->TargetValidation Use concentrations around IC50 PhenotypicAssay 4. Phenotypic Assays (Cell Cycle, Apoptosis) CalcIC50->PhenotypicAssay Use concentrations around IC50 OptimalConc Optimal Working Concentration Determined TargetValidation->OptimalConc PhenotypicAssay->OptimalConc

Caption: Workflow for determining the optimal concentration of this compound.

References

Troubleshooting & Optimization

Apitolisib (GDC-0980) Technical Support Center: Troubleshooting Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Apitolisib (also known as GDC-0980) in in vitro settings. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the recommended solvents for dissolving this compound?

This compound is a weakly basic molecule with limited solubility in aqueous solutions.[1] For in vitro studies, the primary recommended solvent is dimethyl sulfoxide (DMSO).[2][3][4][5] It is also soluble in dimethylformamide (DMF).[3] this compound is practically insoluble in water and ethanol.[6]

2. I'm observing a precipitate after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?

Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its low aqueous solubility.[3][7] This occurs because the compound, while soluble in a high concentration of organic solvent like DMSO, becomes insoluble when the DMSO concentration is significantly lowered by the addition to the medium.[7]

Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.1% to 0.5%, as higher concentrations can be toxic to cells.[8][9][10] A DMSO control group should always be included in your experiments.[4]

  • Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated this compound stock solution in DMSO to get closer to the final desired concentration.[4] This helps to avoid a large concentration gradient when adding to the media.

  • Slow Addition and Mixing: Add the this compound-DMSO solution to the cell culture medium slowly and with gentle but thorough mixing. This can help to disperse the compound more effectively before it has a chance to precipitate.

  • Pre-warming the Medium: Using pre-warmed cell culture medium (37°C) can sometimes improve the solubility of compounds.[11]

  • pH of the Medium: this compound's solubility is pH-dependent.[1] While cell culture media are buffered, significant changes in pH are unlikely to be the primary cause of precipitation if standard, properly prepared media are used.

3. What is the best practice for preparing a concentrated stock solution of this compound?

To ensure complete dissolution and stability of your this compound stock solution, follow these recommendations:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (readily absorbs moisture from the air).[5] The presence of water in DMSO can significantly reduce the solubility of this compound. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO.

  • Ultrasonication: To aid dissolution, especially for higher concentrations, sonication is recommended.[2][12] A brief period in an ultrasonic water bath can help break up any small particles and ensure the compound is fully dissolved.

  • Gentle Warming: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) can be employed. Avoid excessive heat, as it may degrade the compound.[13]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1][8] When stored properly at -20°C, the solid compound is stable for at least four years.[2] In solvent, it is recommended to be stored at -80°C for up to 2 years.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported in the literature.

SolventSolubilityConcentration (mM)Notes
DMSO~25 mg/mL[3]~50.15 mM-
DMSO14.29 mg/mL[2][12]28.66 mMRequires ultrasonication.[2][12]
DMSO4.99 mg/mL[4]10 mMSonication is recommended.[4]
Dimethylformamide (DMF)~25 mg/mL[3]~50.15 mM-
1:5 DMSO:PBS (pH 7.2)~0.15 mg/mL[3]~0.30 mMSparingly soluble. Aqueous solutions are not recommended for storage for more than one day.[3]
WaterInsoluble[6]--
EthanolInsoluble[6]--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 498.6 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.986 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in fresh DMSO. For example, to achieve a final concentration of 10 µM in your experiment, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the appropriate volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Mixing: Immediately after adding the this compound-DMSO solution, mix the working solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the serum.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution to ensure it is within the tolerated range for your cell line (typically ≤0.1%).

Visualizations

This compound (GDC-0980) Mechanism of Action

This compound is a dual inhibitor of Class I PI3K and mTOR kinases.[11] It blocks the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, growth, and survival.[14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound (GDC-0980) This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow for this compound In Vitro Studies

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Ultrasonicate to Ensure Dissolution dissolve->sonicate stock 10 mM Stock Solution sonicate->stock dilute Prepare Working Solution in Medium stock->dilute aliquot Aliquot Stock stock->aliquot treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay store Store at -80°C aliquot->store

Caption: A typical experimental workflow for using this compound in in vitro cell-based assays.

Troubleshooting Logic for this compound Precipitation

troubleshooting_logic start Precipitate Observed in Cell Culture Medium? check_dmso Is Final DMSO Concentration >0.5%? start->check_dmso Yes no_issue No Precipitation Expected start->no_issue No reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes check_stock_prep Was Stock Prepared with Anhydrous DMSO and Sonicated? check_dmso->check_stock_prep No remake_stock Prepare Fresh Stock Solution Following Best Practices check_stock_prep->remake_stock No slow_addition Try Slower Addition and Gentle Mixing into Pre-warmed Medium check_stock_prep->slow_addition Yes

Caption: A decision tree for troubleshooting this compound precipitation issues in cell culture.

References

Optimizing Apitolisib dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apitolisib (GDC-0980). The information herein is designed to help optimize experimental dosage to minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) kinases (mTORC1 and mTORC2).[1][2][3] By inhibiting these key nodes in the PI3K/AKT/mTOR signaling pathway, this compound blocks critical cellular processes involved in cell growth, proliferation, survival, and metabolism, which are often deregulated in cancer.[1][4]

Q2: What are the known on-target and off-target effects of this compound?

A2: The intended on-target effects of this compound are the inhibition of PI3K and mTOR, leading to downstream effects such as the suppression of AKT phosphorylation (pAKT) and S6 phosphorylation (pS6), cell cycle arrest, and induction of apoptosis in cancer cells.[2][5]

Commonly observed off-target or on-target-related toxicities in clinical and preclinical studies include:

  • Hyperglycemia: Due to the PI3K pathway's role in glucose homeostasis.[1][6]

  • Rash: A common toxicity associated with pan-PI3K inhibitors.[1][6]

  • Pneumonitis: An inflammatory condition of the lungs.[1]

  • Mucositis and Stomatitis: Inflammation of the mucous membranes.[1]

  • Diarrhea and Nausea. [1]

  • Liver dysfunction. [1]

In a kinase screen of 240 kinases, this compound showed high selectivity, with only five other kinases (Fgr, MLK1, PAK4, SYK, and Yes) showing greater than 60% inhibition at a 1 µM concentration, though with significantly weaker IC50 values compared to PI3K and mTOR.[2]

Q3: What is a typical starting dose for in vitro and in vivo preclinical experiments?

A3: For in vitro cell culture experiments, a dose-response study is recommended. Based on published data, this compound shows potency below 500 nmol/L in a majority of cancer cell lines.[2] A starting range of 50 nM to 10 µM is often used to determine the IC50 in specific cell lines.[7]

For in vivo animal models, this compound has demonstrated efficacy at low oral doses. Daily dosing of 5 mg/kg has shown significant tumor growth inhibition in xenograft models.[2][8] Dose-proportional increases in exposure have been observed with doses from 5 mg/kg to 50 mg/kg.[8]

Troubleshooting Guide

Issue 1: High level of cell death observed in control (untreated) cells.

  • Possible Cause: Solvent toxicity. This compound is typically dissolved in DMSO for in vitro use. High concentrations of DMSO can be toxic to cells.

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

Issue 2: Inconsistent results or lack of dose-dependent response.

  • Possible Cause 1: Drug stability. This compound may degrade if not stored properly.

  • Troubleshooting Step 1: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Cell line characteristics. The sensitivity of cell lines to this compound can vary significantly based on their genetic background (e.g., PIK3CA mutation status, PTEN loss).[2]

  • Troubleshooting Step 2: Characterize the PI3K/mTOR pathway status of your cell line. Consider using both sensitive and resistant cell lines as controls.

Issue 3: Difficulty in observing on-target effects (e.g., pAKT suppression) at expected concentrations.

  • Possible Cause: Timing of analysis. The inhibition of signaling pathways can be transient.

  • Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets like pAKT and pS6 following this compound treatment. In clinical studies, significant pAKT suppression was observed within 4 hours of dosing.[1][9]

Issue 4: Significant off-target effects observed in animal models at a dose required for anti-tumor efficacy.

  • Possible Cause: Narrow therapeutic window. This compound has a demonstrated narrow therapeutic window, where the doses required for efficacy are close to those causing toxicity.[1]

  • Troubleshooting Step 1: Consider alternative dosing schedules. Intermittent dosing (e.g., 3 weeks on, 1 week off, or once weekly) has been explored in clinical trials to manage toxicities and may be applicable in preclinical models.[1][10]

  • Troubleshooting Step 2: Implement supportive care measures. For example, if hyperglycemia is a concern, monitoring blood glucose levels and considering dietary modifications for the animals may be necessary.

  • Troubleshooting Step 3: Evaluate combination therapies. Combining a lower, better-tolerated dose of this compound with another therapeutic agent may enhance anti-tumor activity while minimizing off-target effects.[2]

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell Line TypeIC50 RangeReference
Prostate< 200 nM[8][11]
Breast< 200 nM - < 500 nM[8][11]
Non-Small Cell Lung (NSCLC)< 200 nM - < 500 nM[8][11]
Pancreatic< 200 nM - < 500 nM[8][11]
Melanoma< 500 nM[8][11]
Glioblastoma (A-172)~20 µM (after 48h)[5]
Glioblastoma (U-118-MG)> 20 µM (after 48h)[5]

Table 2: this compound Inhibition Constants (IC50/Ki) for Target Kinases

KinaseIC50 / Ki (nM)Reference
PI3Kα5[1][11]
PI3Kβ27[1][11]
PI3Kδ7[1][11]
PI3Kγ14[1][11]
mTOR17 (Ki)[1][11]

Table 3: Common Grade ≥3 Toxicities of this compound in Clinical Trials (40 mg Daily Dose)

Adverse EventFrequency (%)Reference
Hyperglycemia18 - 46[1][9][12]
Rash14 - 30[1][9][12]
Liver Dysfunction12[1][9]
Diarrhea10[1][9]
Pneumonitis4 - 8[1][9][12]
Mucosal Inflammation6[1][9]

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate as required by the assay protocol.

    • Read the absorbance or luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blot for PI3K/mTOR Pathway Inhibition

  • Objective: To assess the effect of this compound on the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits PI3K and mTORC1/2 in the signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Select Cell Lines (PIK3CA mutant, PTEN null, etc.) dose_response Dose-Response Assay (e.g., MTT) start_vitro->dose_response ic50 Determine IC50 dose_response->ic50 pathway_analysis Pathway Analysis (Western Blot for pAKT) ic50->pathway_analysis optimal_dose_vitro Optimal In Vitro Dose pathway_analysis->optimal_dose_vitro start_vivo Select Animal Model (Xenograft) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study start_vivo->pk_pd efficacy_study Efficacy Study (Tumor Growth Inhibition) pk_pd->efficacy_study toxicity_assessment Toxicity Assessment (Weight loss, clinical signs) efficacy_study->toxicity_assessment optimal_dose_vivo Optimal In Vivo Dose & Schedule toxicity_assessment->optimal_dose_vivo

Caption: Workflow for determining optimal this compound dosage.

Troubleshooting_Logic start Unexpected Experimental Outcome check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls check_reagents Verify Reagent Integrity (this compound, antibodies, etc.) check_controls->check_reagents No check_protocol Review Experimental Protocol (timing, concentrations) check_controls->check_protocol Yes optimize_dose Consider Dose/Schedule Optimization check_reagents->optimize_dose check_cell_line Confirm Cell Line Characteristics (passage number, pathway status) check_protocol->check_cell_line check_cell_line->optimize_dose end Refined Experiment optimize_dose->end

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Investigating Acquired Resistance to Apitolisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Apitolisib (GDC-0980), a dual PI3K/mTOR inhibitor.

Troubleshooting Guides

This section addresses common issues encountered during the development and characterization of this compound-resistant cell lines.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
AR-01 My cells are not developing resistance to this compound. 1. Sub-optimal drug concentration. 2. Insufficient duration of drug exposure. 3. Cell line may have intrinsic resistance. 4. Instability of this compound in culture media.1. Ensure the use of IC50 concentration for the specific cell line. 2. Continue treatment for an extended period (e.g., 4-12 months), monitoring for shifts in IC50.[1] 3. Select cell lines with known PI3K pathway activation (e.g., PIK3CA mutations).[2] Some cell lines, like A549 in some studies, may not develop significant resistance.[1] 4. Prepare fresh drug dilutions regularly and protect from light.
AR-02 I am observing high variability in IC50 values in my resistant cell line. 1. Heterogeneity of the resistant cell population. 2. Inconsistent cell seeding density or assay duration. 3. Variation in drug concentration or quality.1. Perform single-cell cloning to establish a homogenous resistant population. 2. Standardize proliferation assay protocols, including seeding density and treatment duration (e.g., 72 hours).[1] 3. Use a consistent source and lot of this compound. Validate drug concentration.
AR-03 My Western blot results for downstream PI3K/mTOR pathway proteins are inconsistent. 1. Sub-optimal antibody selection or validation. 2. Issues with sample preparation (e.g., protein degradation). 3. Inconsistent timing of cell lysis after treatment.1. Use validated antibodies for key signaling proteins (e.g., p-AKT, p-S6K). 2. Use phosphatase and protease inhibitors during lysate preparation. 3. Harvest cell lysates at consistent time points post-treatment to capture signaling dynamics.
AR-04 I am not detecting known resistance mechanisms in my resistant cells. 1. The resistance mechanism may be novel or not yet characterized. 2. The analytical method may not be sensitive enough. 3. Resistance may be mediated by non-genetic mechanisms (e.g., epigenetic changes, cellular plasticity).1. Employ broader screening methods like RNA-seq, proteomics, or phospho-proteomics to identify novel pathways.[2] 2. Use more sensitive detection methods (e.g., digital PCR for rare mutations). 3. Investigate changes in cell phenotype, such as epithelial-mesenchymal transition (EMT).[1][3]

Frequently Asked Questions (FAQs)

1. What are the known mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a dual PI3K/mTOR inhibitor, can arise from various molecular changes. While research is ongoing, some observed mechanisms in preclinical models include:

  • Upregulation of bypass signaling pathways: Cells may activate alternative survival pathways to circumvent the PI3K/mTOR blockade. For instance, increased expression of AKT3 has been observed in this compound-resistant cell lines.[1]

  • Reactivation of the PI3K pathway: This can occur through various feedback loops. Inhibition of mTORC1 can lead to the activation of receptor tyrosine kinases (RTKs) which in turn reactivate PI3K signaling.[3][4]

  • Epithelial-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype has been associated with resistance to targeted therapies, including PI3K inhibitors.[1][3]

  • Genetic Alterations: While not always observed, acquired mutations or amplifications in genes within the PI3K pathway or parallel pathways can contribute to resistance.[5]

2. Which cell lines are suitable for developing this compound resistance models?

Cell lines with existing dysregulation of the PI3K-mTOR pathway are good candidates. For example, non-small cell lung cancer (NSCLC) cell lines such as H1975 (PIK3CA mutant) and H460 (PIK3CA mutant, KRAS mutant) have been successfully used to generate this compound-resistant models.[1][2] The H1975 cell line, being highly sensitive to this compound initially, was noted to develop resistance relatively quickly.[1]

3. How long does it typically take to generate this compound-resistant cell lines?

The timeframe for developing resistance can vary significantly between cell lines. In one study, H1975 cells began to show decreased sensitivity after just one month of continuous treatment with IC50 concentrations of this compound, with a log-fold difference in IC50 achieved after 4 months.[1] H460 cells showed initial decreased sensitivity after 2 months and achieved a log-fold difference in IC50 after 5 months.[1] Other cell lines, such as A549, may not develop significant resistance even after 12 months of treatment.[1]

4. Do this compound-resistant cell lines show cross-resistance to other PI3K/mTOR inhibitors?

Yes, cross-resistance is a common phenomenon. For instance, this compound-resistant H1975 cells (H1975GR) have been shown to exhibit resistance to another dual PI3K-mTOR inhibitor, Dactolisib (BEZ235).[1]

5. What are some of the common side effects of this compound in clinical trials that might reflect on-target activity?

In clinical studies, common on-target toxicities of this compound included hyperglycemia, rash, and liver dysfunction.[6][7] These are consistent with the inhibition of the PI3K/mTOR pathway, which plays a crucial role in glucose metabolism and cell growth.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Parental and Resistant NSCLC Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change in ResistanceTime to Develop Resistance (Months)Reference
H1975~0.1>1>104[1]
H460~0.5>5>105[1]
A549~1~1No significant change12[1]

Note: IC50 values are approximate and can vary based on experimental conditions.

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound and with a dependency on the PI3K/mTOR pathway (e.g., H1975).

  • Determine Initial IC50: Perform a dose-response curve for this compound on the parental cell line using a proliferation assay (e.g., BrdU or CellTiter-Glo) to determine the initial IC50 value.

  • Chronic Drug Exposure: Culture the parental cells in media containing this compound at the IC50 concentration.

  • Dose Escalation: As cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.

  • Monitor Resistance: Periodically (e.g., monthly), perform proliferation assays to assess the IC50 of the treated cell population compared to the age-matched parental cells cultured in parallel without the drug.[1]

  • Establishment of Resistant Line: A resistant cell line is considered established when a significant (e.g., 10-fold or greater) and stable increase in the IC50 is observed.[1]

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passages to ensure reproducibility.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation
  • Cell Treatment: Seed parental and resistant cells. After 24 hours, treat with a range of this compound concentrations for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to compare protein expression and phosphorylation levels between parental and resistant cells.

Visualizations

PI3K_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT Ser473 Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 key_activation Activation key_activation_edge key_inhibition Inhibition key_inhibition_edge key_this compound This compound Inhibition key_apitolisib_edge

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

Resistance_Workflow start Start with this compound- sensitive parental cell line chronic_treatment Chronic treatment with IC50 of this compound start->chronic_treatment monitor Monthly IC50 monitoring (Proliferation Assay) chronic_treatment->monitor check_resistance >10-fold increase in IC50? monitor->check_resistance check_resistance->chronic_treatment No establish_line Establish and expand resistant cell line (AR) check_resistance->establish_line Yes characterize Characterize Resistance Mechanisms establish_line->characterize omics Genomics (WES/RNA-seq) Proteomics Phospho-proteomics characterize->omics validation Functional Validation (e.g., siRNA, CRISPR, inhibitors) omics->validation

Caption: Experimental workflow for generating and characterizing this compound resistance.

Feedback_Loop cluster_feedback Feedback Loop Reactivation This compound This compound mTORC1 mTORC1 This compound->mTORC1 S6K S6K This compound->S6K Inhibition of feedback mTORC1->S6K IRS1 IRS1 S6K->IRS1 Negative Feedback (Degradation) RTK RTK Signaling IRS1->RTK PI3K_AKT PI3K/AKT Signaling RTK->PI3K_AKT Reactivation

Caption: RTK-mediated feedback loop as a mechanism of resistance to PI3K/mTOR inhibitors.

References

Apitolisib Technical Support Center: Managing Common Adverse Events in Clinical and Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing two of the most common adverse events observed with Apitolisib (GDC-0980) in research settings: hyperglycemia and rash. The following information is intended to support the safe and effective use of this compound in preclinical and clinical studies.

Section 1: Troubleshooting Guides

Hyperglycemia Management

Issue: Elevated blood glucose levels are a known on-target effect of this compound due to its inhibition of the PI3K/mTOR pathway, which is crucial for insulin signaling and glucose metabolism.[1]

Troubleshooting Steps:

  • Baseline Assessment: Before initiating this compound in a study, it is critical to establish baseline glycemic status.

    • Clinical: Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).[2][3] Patients with pre-existing diabetes or impaired glucose tolerance require careful consideration and may need pre-treatment consultation with an endocrinologist.[4][5][6][7]

    • Preclinical: In animal models, establish baseline blood glucose levels over several days to account for normal physiological variations.

  • Regular Monitoring: Implement a frequent monitoring schedule, especially during the initial phase of treatment.

    • Clinical: Monitor FPG at least weekly for the first few cycles of treatment, with increased frequency for patients at higher risk.[8] For patients who develop hyperglycemia, more frequent monitoring (e.g., daily or twice daily) is recommended.[2]

    • Preclinical: Monitor blood glucose levels 2-3 times per week for the first two weeks of dosing, and then weekly thereafter.

  • Intervention Strategies: If hyperglycemia is detected, the following tiered interventions are recommended:

    • Grade 1 (Asymptomatic, FPG <160 mg/dL):

      • Clinical: Advise on a low-carbohydrate diet and continue this compound with close monitoring.[9] Prophylactic metformin may be considered, particularly in patients with baseline HbA1c between 5.7% and 6.4%.[2][5][6][7][10]

      • Preclinical: Continue this compound at the current dose and increase monitoring frequency.

    • Grade 2 (160-250 mg/dL):

      • Clinical: Initiate or increase the dose of metformin.[3] If hyperglycemia persists, consider adding a second oral antihyperglycemic agent. Continue this compound with vigilant monitoring.[1]

      • Preclinical: Consider a dose reduction of this compound and continue frequent monitoring.

    • Grade 3 (>250-500 mg/dL):

      • Clinical: this compound treatment should be interrupted.[2][3] Initiate or intensify antihyperglycemic therapy, which may include insulin.[11] An endocrinology consultation is strongly advised.[2][5][6][7] this compound may be restarted at a reduced dose once glucose levels are controlled.[2]

      • Preclinical: Discontinue this compound dosing. Re-initiate at a lower dose only after blood glucose levels have returned to baseline.

    • Grade 4 (>500 mg/dL):

      • Clinical: This is a medical emergency requiring immediate hospitalization and intensive management of hyperglycemia.[3][11] this compound should be discontinued.[2][3]

      • Preclinical: Euthanasia of the animal should be considered in accordance with institutional guidelines.

Rash Management

Issue: Rash is a common dermatologic toxicity associated with this compound and other PI3K inhibitors, likely due to the pathway's role in keratinocyte function.[1]

Troubleshooting Steps:

  • Prophylaxis:

    • Clinical: Prophylactic use of non-sedating H1 antihistamines is recommended for all patients starting this compound.[5][6][7][10]

    • Preclinical: Prophylactic measures are not typically implemented in animal models unless the incidence and severity of rash are high and interfere with the study objectives.

  • Assessment and Grading:

    • Upon appearance, the rash should be assessed for its morphology (e.g., maculopapular, acneiform), distribution, and severity (percentage of body surface area affected).

  • Intervention Strategies:

    • Grade 1 (Localized, asymptomatic):

      • Clinical: Continue this compound. Initiate or continue prophylactic antihistamines. Topical corticosteroids can be used for symptomatic relief.

      • Preclinical: Document the observation and continue dosing.

    • Grade 2 (Moderate, symptomatic):

      • Clinical: Continue this compound. Increase the dose of non-sedating antihistamines and apply medium-potency topical corticosteroids.[9]

      • Preclinical: Consider a dose reduction of this compound if the rash is impacting the animal's welfare.

    • Grade 3 (Severe, widespread, interfering with daily activities):

      • Clinical: Interrupt this compound treatment.[12] Initiate oral corticosteroids.[9] Once the rash improves to Grade 1 or less, this compound may be restarted at a reduced dose.

      • Preclinical: Discontinue this compound dosing.

Section 2: Data Presentation

Table 1: Incidence of Hyperglycemia with this compound in Clinical Trials

Clinical Trial / Study ArmThis compound DoseAll Grades Incidence (%)Grade ≥3 Incidence (%)
Phase I (Advanced Solid Tumors)40 mg once daily (RP2D)Not specified18%[4][13][14]
Phase II (Metastatic Renal Cell Carcinoma)40 mg once per dayNot specified40%[12][15]
Phase II (Recurrent/Persistent Endometrial Carcinoma)40 mg daily57%41%

Table 2: Incidence of Rash with this compound in Clinical Trials

Clinical Trial / Study ArmThis compound DoseAll Grades Incidence (%)Grade ≥3 Incidence (%)
Phase I (Advanced Solid Tumors)40 mg once daily (RP2D)Not specified14%[4][13][14]
Phase II (Metastatic Renal Cell Carcinoma)40 mg once per dayNot specified24%[12][15]
Phase II (Recurrent/Persistent Endometrial Carcinoma)40 mg daily55%20%

Section 3: Experimental Protocols

Protocol for Monitoring Hyperglycemia in Preclinical Models
  • Acclimatization and Baseline:

    • House animals under standard conditions for at least one week prior to the study.

    • Measure blood glucose from a tail vein using a calibrated glucometer at the same time each day for three consecutive days to establish a baseline range.

  • Dosing and Monitoring:

    • Administer this compound at the desired dose and schedule.

    • For the first two weeks of the study, measure blood glucose 2-3 times per week, 2-4 hours post-dose.

    • After the initial two weeks, transition to weekly blood glucose monitoring.

    • Record all measurements and any clinical observations (e.g., changes in water intake, urination, body weight).

  • Data Analysis:

    • Compare treatment group glucose levels to vehicle control.

    • Statistically analyze the data to determine the significance of any observed hyperglycemia.

Section 4: Mandatory Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC2 mTORC2 This compound->mTORC2 mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Glucose_Metabolism Glucose Metabolism Akt->Glucose_Metabolism mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Troubleshooting_Workflow cluster_hyperglycemia Hyperglycemia Troubleshooting A Hyperglycemia Detected (FPG > Normal Range) B Grade 1 (<160 mg/dL) A->B Assess Grade C Grade 2 (160-250 mg/dL) A->C Assess Grade D Grade 3 (>250-500 mg/dL) A->D Assess Grade E Grade 4 (>500 mg/dL) A->E Assess Grade F Continue this compound Increase Monitoring B->F G Consider this compound Dose Reduction C->G H Interrupt this compound Intensify Antihyperglycemic Tx D->H I Discontinue this compound Emergency Management E->I J Restart at Reduced Dose Once Controlled H->J

References

Navigating Apitolisib's Dose-Limiting Toxicities: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the dose-limiting toxicities (DLTs) of Apitolisib (GDC-0980) as identified in Phase I clinical trials. This resource offers detailed information on the observed toxicities, experimental protocols for their assessment, and frequently asked questions to support ongoing and future research.

Understanding the Data: Dose-Limiting Toxicities in Detail

The first-in-human Phase I trial of this compound (NCT00854152) was an open-label, multicenter study that utilized a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this dual PI3K/mTOR inhibitor.[1][2] The trial enrolled patients with advanced solid tumors and explored various dosing schedules.[1][3]

The primary DLTs observed during the trial were hyperglycemia and maculopapular rash.[1][3]

Summary of Dose-Limiting Toxicities
Dose Level (Schedule)Number of Patients with DLTsDose-Limiting Toxicity (Grade)
40 mg (21/28 day)1Fasting Hyperglycemia (Grade 4)
70 mg (21/28 day)2Maculopapular Rash (Grade 3) and Fasting Hyperglycemia (Grade 3)

Data sourced from Dolly S, et al. Clin Cancer Res. 2016.[1]

The MTD was established at 50 mg once daily on the 21/28-day schedule. The RP2D was determined to be 40 mg once daily on a continuous 28/28-day schedule.[1]

Adverse Events at the Recommended Phase II Dose

At the RP2D of 40 mg once daily (28/28 schedule), the most common treatment-related adverse events of Grade 3 or higher were:

Adverse EventPercentage of Patients (≥G3)
Hyperglycemia18%
Rash14%
Liver Dysfunction12%
Diarrhea10%
Pneumonitis8%
Mucosal Inflammation6%
Fatigue4%

Data sourced from Dolly S, et al. Clin Cancer Res. 2016.[1][3]

Experimental Protocols

Dose Escalation and DLT Determination

The Phase I trial employed a standard 3+3 dose-escalation design. This involved treating a cohort of three patients at a specific dose level. The observation period for DLTs was the first cycle of treatment. The protocol for dose escalation was as follows:

  • If 0 of 3 patients experienced a DLT: The next cohort of three patients was enrolled at the next higher dose level.

  • If 1 of 3 patients experienced a DLT: An additional three patients were enrolled at the same dose level.

    • If 1 of these 6 patients experienced a DLT, dose escalation proceeded.

    • If ≥2 of these 6 patients experienced a DLT, the MTD was considered exceeded, and the dose level below was declared the MTD.

  • If ≥2 of 3 patients experienced a DLT: The MTD was considered exceeded, and the dose level below was declared the MTD.

A DLT was generally defined as a Grade 4 hematologic toxicity or a Grade 3 or 4 non-hematologic toxicity that was considered related to the study drug and occurred within the first cycle.

Monitoring and Grading of Adverse Events

Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 4.0 (CTCAE v4.0).

Hyperglycemia Monitoring and Grading:

  • Monitoring: Fasting blood glucose levels were monitored regularly throughout the trial.

  • Grading (based on CTCAE v4.0):

    • Grade 1: Asymptomatic, laboratory values only.

    • Grade 2: Moderate, symptomatic, or limiting instrumental activities of daily living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

Maculopapular Rash Monitoring and Grading:

  • Monitoring: Dermatological assessments were performed at baseline and throughout the study.

  • Grading (based on CTCAE v4.0 for Maculopapular Rash):

    • Grade 1: Macules/papules covering <10% of body surface area (BSA) with or without symptoms.

    • Grade 2: Macules/papules covering 10-30% of BSA with or without symptoms; limiting instrumental ADL.

    • Grade 3: Macules/papules covering >30% of BSA with moderate to severe symptoms; limiting self-care ADL.

    • Grade 4: Not applicable.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the clinical trial process, the following diagrams are provided.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of this compound.

Dose_Escalation_Workflow Start Start with Dose Level 1 Enroll3 Enroll 3 Patients Start->Enroll3 ObserveDLT DLT observed in first cycle? Enroll3->ObserveDLT ZeroDLT 0 of 3 Patients ObserveDLT->ZeroDLT No OneDLT 1 of 3 Patients ObserveDLT->OneDLT Yes TwoOrMoreDLT ≥2 of 3 Patients ObserveDLT->TwoOrMoreDLT Yes EscalateDose Escalate to Next Dose Level ZeroDLT->EscalateDose Enroll3More Enroll 3 More Patients at Same Dose Level OneDLT->Enroll3More MTD_Exceeded MTD Exceeded TwoOrMoreDLT->MTD_Exceeded EscalateDose->Enroll3 ObserveDLT2 DLT in additional 3 patients? Enroll3More->ObserveDLT2 ZeroOfThree 0 of 3 ObserveDLT2->ZeroOfThree No OneOrMoreOfThree ≥1 of 3 ObserveDLT2->OneOrMoreOfThree Yes ZeroOfThree->EscalateDose OneOrMoreOfThree->MTD_Exceeded DefineMTD Define MTD as Previous Dose Level MTD_Exceeded->DefineMTD

References

Technical Support Center: Management of Apitolisib-Induced Hyperglycemia in Laboratory Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for managing hyperglycemia as a pharmacodynamic effect of apitolisib (also known as GDC-0980) treatment in preclinical laboratory models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of glucose metabolism, particularly in response to insulin. By inhibiting this pathway, this compound disrupts normal glucose uptake in peripheral tissues (like muscle and fat) and can increase glucose production by the liver, leading to elevated blood glucose levels.[1][2][3][4][5] This is considered an "on-target" effect of the drug, confirming its mechanism of action.[4][5][6][7]

Q2: At what dose and time point can I expect to see hyperglycemia in my animal models?

A2: The onset and severity of hyperglycemia can depend on the animal model, dose, and dosing schedule. In clinical trials, the median time to onset of hyperglycemia (Grade ≥2) with the related PI3K inhibitor alpelisib was 15 days.[5] In preclinical mouse models, significant increases in blood glucose can be observed as early as 30 minutes after administration of a PI3K inhibitor and can remain elevated for over 8 hours.[8] It is crucial to establish a baseline and monitor glucose levels frequently after initiating this compound treatment.

Q3: What are the best practices for monitoring blood glucose in laboratory animals treated with this compound?

A3: Consistent and frequent monitoring is key. For initial studies, daily blood glucose monitoring for the first week is recommended, followed by weekly monitoring once a stable response is observed.[9] Blood can be collected via tail vein or saphenous vein using a handheld glucometer. For more detailed analysis, plasma glucose can be measured from blood samples collected in EDTA or heparin tubes.

Q4: What are the recommended therapeutic interventions for managing this compound-induced hyperglycemia in preclinical models?

A4: Metformin is widely recommended as a first-line treatment for PI3K inhibitor-induced hyperglycemia.[3][10] It primarily works by inhibiting hepatic gluconeogenesis. Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a potential second-line option as they lower blood glucose by increasing its excretion in urine.[5][10]

Q5: Should I use insulin to manage hyperglycemia in my animal models?

A5: Caution is advised when considering insulin. Since hyperglycemia is a result of PI3K pathway inhibition, the compensatory increase in insulin can reactivate the PI3K pathway, potentially counteracting the anti-tumor effects of this compound.[4][5][6] Therefore, insulin should be considered a last resort in managing hyperglycemia in preclinical studies.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly severe hyperglycemia High dose of this compound, underlying glucose intolerance in the animal model, diet.- Review and potentially lower the this compound dose. - Screen animals for baseline glucose intolerance before starting the study. - Ensure a consistent and appropriate diet for the animals. A ketogenic diet has been shown to mitigate PI3K inhibitor-induced hyperglycemia in mice.[8]
High variability in blood glucose readings Inconsistent sampling time, stress-induced hyperglycemia, technical error.- Standardize the time of day for blood glucose measurements, ideally after a consistent fasting period. - Handle animals gently to minimize stress. - Ensure proper technique for blood collection and glucometer use.
Antihyperglycemic agent is not effective Insufficient dose of the antihyperglycemic agent, advanced insulin resistance.- Titrate the dose of the antihyperglycemic agent (e.g., metformin) to an effective level. - Consider combination therapy with another agent like an SGLT2 inhibitor. - Re-evaluate the experimental model.
Loss of this compound's anti-tumor efficacy with hyperglycemia management Use of insulin or other agents that may reactivate the PI3K pathway.- Avoid the use of insulin if possible.[5] - Prioritize antihyperglycemic agents that do not directly stimulate the PI3K pathway, such as metformin and SGLT2 inhibitors.[5]

Quantitative Data Summary

Table 1: Incidence of Grade ≥3 Hyperglycemia with this compound in Clinical Trials

Dose Schedule Incidence of Grade ≥3 Hyperglycemia Reference
40 mg QD18%[11][12]
70 mg QD (21/28 days)Dose-Limiting Toxicity (Grade 3)[11]

Note: Data from preclinical models can be highly variable. It is recommended to establish dose-response curves for hyperglycemia in your specific model.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice
  • Animal Restraint: Gently restrain the mouse, ensuring it is calm to prevent stress-induced hyperglycemia.

  • Site Preparation: Warm the tail with a heat lamp or warm water to increase blood flow. Clean the tail with an alcohol wipe.

  • Blood Collection: Using a sterile lancet, make a small nick in the lateral tail vein.

  • Measurement: Collect a small drop of blood onto a glucose test strip and read the result using a calibrated glucometer.[9]

  • Post-Collection Care: Apply gentle pressure to the site with a clean gauze pad until bleeding stops.[9]

  • Frequency: For initial characterization, measure blood glucose at baseline (pre-dose) and at several time points post-apitolisib administration (e.g., 1, 2, 4, 8, and 24 hours). For chronic studies, daily monitoring for the first week followed by weekly monitoring is recommended.[9]

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose: Measure and record the baseline blood glucose level (t=0).

  • Glucose Administration: Administer a sterile 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Post-Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Insulin Insulin Insulin->RTK Akt Akt PI3K->Akt This compound This compound This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits Akt->mTOR GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Gluconeogenesis Gluconeogenesis Glycogenolysis Akt->Gluconeogenesis Glucose_Uptake Glucose Uptake (Muscle, Fat) GLUT4->Glucose_Uptake Glycogen_Synthesis->Glucose_Uptake Glucose_Production Glucose Production (Liver) Gluconeogenesis->Glucose_Production Hyperglycemia Hyperglycemia Glucose_Uptake->Hyperglycemia Reduces Glucose_Production->Hyperglycemia Increases workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_intervention Intervention A Select Animal Model (e.g., Nude Mice with Xenograft) B Baseline Health Screen (Body Weight, Glucose) A->B C Administer this compound (Define Dose & Schedule) B->C D Monitor Blood Glucose (Daily for Week 1, then Weekly) C->D E Observe for Hyperglycemia (>200 mg/dL) D->E F Initiate Metformin (e.g., 200 mg/kg) E->F Yes G Continue Monitoring (Glucose & Tumor Volume) E->G No F->G troubleshooting_logic start Start: Severe Hyperglycemia Observed q1 Is this compound dose appropriate? Yes No start->q1 a1 Action: Reduce this compound Dose q1:e->a1:w No q2 Is animal model prone to glucose intolerance? Yes No q1:s->q2:n Yes end Continue Experiment with Adjustments a1->end a2 Action: Screen animals at baseline. Consider a different model. q2:e->a2:w Yes q3 Is Metformin dose sufficient? Yes No q2:s->q3:n No a2->end a3 Action: Titrate Metformin dose up. q3:e->a3:w No q3:s->end Yes a3->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apitolisib (GDC-0980). The information is based on findings from clinical trials and preclinical studies, focusing on the relationship between drug exposure and treatment-related toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GDC-0980) is an orally bioavailable, potent, dual inhibitor of Class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It targets all four Class I PI3K isoforms (α, β, γ, δ) and both mTORC1 and mTORC2 complexes.[2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently dysregulated in cancer.[1] By inhibiting both PI3K and mTOR, this compound aims to completely suppress this signaling pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.[2]

Q2: What are the most common treatment-related toxicities observed with this compound?

In clinical trials, the most frequently reported treatment-related adverse events (AEs) with this compound include hyperglycemia, rash, diarrhea, nausea, fatigue, and mucosal inflammation.[1][3] These are considered "on-target" toxicities, meaning they are direct consequences of inhibiting the PI3K/mTOR pathway, which is also involved in normal physiological processes.[3]

Q3: Is there a relationship between this compound exposure and the development of toxicities?

Yes, pharmacokinetic (PK) data from clinical trials suggest a relationship between this compound exposure (specifically Cmax and AUC) and the incidence of rash and hyperglycemia.[4] this compound exhibits a dose-proportional pharmacokinetic profile, meaning that as the dose increases, the exposure to the drug increases proportionally.[1][5] Severe toxicities, including deaths, have been reported at doses at or exceeding 40 mg.[6]

Q4: What are the dose-limiting toxicities (DLTs) of this compound?

Dose-limiting toxicities are adverse events that are severe enough to prevent further dose escalation in a clinical trial. For this compound, the following DLTs have been observed:

  • At 40 mg (21/28 day schedule): Grade 4 fasting hyperglycemia.[1][5]

  • At 70 mg (21/28 day schedule): Grade 3 maculopapular rash and Grade 3 fasting hyperglycemia.[1][5]

Troubleshooting Guides

Managing Common this compound-Related Toxicities

Issue: Hyperglycemia

  • Monitoring: Regularly monitor fasting blood glucose levels, especially during the initial cycles of treatment. For patients with pre-existing diabetes or risk factors, more frequent monitoring is recommended.

  • Management:

    • Mild to Moderate (Grade 1-2): May be managed with dietary modifications and oral anti-hyperglycemic agents like metformin.

    • Severe (Grade 3-4): May require dose interruption or reduction of this compound and initiation or intensification of anti-hyperglycemic therapy, potentially including insulin. It is crucial to manage hyperglycemia promptly to avoid complications.

Issue: Rash

  • Monitoring: Conduct regular skin assessments. Patients should be advised to report any new skin changes.

  • Management:

    • Mild to Moderate (Grade 1-2): Can often be managed with topical corticosteroids and oral antihistamines.

    • Severe (Grade 3): May necessitate a dose reduction or interruption of this compound in addition to more potent topical or systemic corticosteroids.

Issue: Pneumonitis

  • Monitoring: Be vigilant for respiratory symptoms such as cough, dyspnea, and hypoxia. Imaging studies should be performed if pneumonitis is suspected.

  • Management:

    • Pneumonitis is a serious, and potentially life-threatening, toxicity. If pneumonitis is suspected, this compound should be withheld, and corticosteroid treatment should be initiated. For severe cases, permanent discontinuation of this compound may be necessary.

Issue: Diarrhea

  • Monitoring: Monitor the frequency and severity of bowel movements.

  • Management:

    • Mild to Moderate (Grade 1-2): Can typically be managed with anti-diarrheal medications such as loperamide and dietary adjustments.

    • Severe (Grade 3-4): May require dose interruption or reduction, intravenous fluids for hydration, and more intensive medical management.

Data Presentation

Table 1: Grade ≥3 Treatment-Related Toxicities at the Recommended Phase II Dose (RP2D) of 40 mg this compound Once Daily [1][5]

ToxicityIncidence (%)
Hyperglycemia18%
Rash14%
Liver Dysfunction12%
Diarrhea10%
Pneumonitis8%
Mucosal Inflammation6%
Fatigue4%

Table 2: Dose-Limiting Toxicities (DLTs) Observed in a Phase I Trial [1][5]

Dose and ScheduleDose-Limiting Toxicity (DLT)
40 mg (21/28 schedule)Grade 4 Fasting Hyperglycemia
70 mg (21/28 schedule)Grade 3 Maculopapular Rash and Grade 3 Fasting Hyperglycemia

Experimental Protocols

Pharmacokinetic Analysis:

In clinical trials, plasma samples for pharmacokinetic (PK) analysis were typically collected at multiple time points after this compound administration. For instance, on day 1 of week 1, samples were taken predose and at 1, 2, 4, and 24 hours post-dose. Additional samples were collected at later time points in the treatment cycle to assess steady-state concentrations.[4] The plasma concentrations of this compound were then measured using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7] Key PK parameters calculated include Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve).

Toxicity Assessment:

Treatment-related toxicities were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[8][9][10] The CTCAE provides a standardized grading scale (from Grade 1 for mild events to Grade 5 for death) for a wide range of adverse events, ensuring consistent reporting across clinical trials.[8][10]

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

Experimental Workflow

Dose_Escalation_Workflow Start Start with Low Dose (3 patients) Observe_DLT Observe for Dose-Limiting Toxicities (DLTs) (First Cycle) Start->Observe_DLT DLT_Check DLT Occurred? Observe_DLT->DLT_Check One_DLT 1 DLT DLT_Check->One_DLT Yes, 1 Zero_DLTs 0 DLTs DLT_Check->Zero_DLTs No Two_or_more_DLTs ≥2 DLTs DLT_Check->Two_or_more_DLTs Yes, ≥2 Add_Patients Add 3 More Patients at Same Dose Level One_DLT->Add_Patients Escalate_Dose Escalate to Next Dose Level (3 new patients) Zero_DLTs->Escalate_Dose MTD_Exceeded MTD Exceeded (Previous dose level is MTD) Two_or_more_DLTs->MTD_Exceeded Observe_DLT_Expanded Observe for DLTs in Expanded Cohort Add_Patients->Observe_DLT_Expanded DLT_Check_Expanded ≤1 DLT in 6 Patients? Observe_DLT_Expanded->DLT_Check_Expanded DLT_Check_Expanded->Escalate_Dose Yes DLT_Check_Expanded->MTD_Exceeded No Escalate_Dose->Observe_DLT MTD_Established MTD Established MTD_Exceeded->MTD_Established

Caption: A typical 3+3 dose-escalation workflow used in Phase I clinical trials.[7][11][12]

References

Technical Support Center: Strategies to Mitigate Apitolisib Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides strategies and experimental protocols to help researchers understand and mitigate the off-target kinase inhibition of Apitolisib (also known as GDC-0980). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally bioavailable small molecule that is a potent dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] It targets the ATP-binding sites of both mTORC1 and mTORC2.[1] By inhibiting the PI3K/mTOR signaling pathway, this compound can suppress tumor cell proliferation and induce apoptosis.[4][5]

Q2: What are the known off-target kinases of this compound?

Screening of this compound against a panel of 240 kinases has shown it to be highly selective.[1] However, at a concentration of 1 µM, it displayed greater than 60% inhibition of five other kinases: Fgr, MLK1, PAK 4, SYK, and Yes. It's important to note that the IC50 values for these off-targets were significantly weaker than for its primary PI3K and mTOR targets.[1] this compound also shows some activity against other members of the PI3K-related kinase (PIKK) family, though with much lower potency.[6]

Q3: Why is it important to mitigate off-target kinase inhibition?

Q4: What are the general strategies to reduce off-target kinase inhibition?

Several medicinal chemistry and structure-based drug design strategies can be employed to improve the selectivity of kinase inhibitors like this compound:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on both on-target and off-target activity can reveal which parts of the molecule are critical for selectivity. For thienopyrimidine scaffolds, like that of this compound, modifications to substituents can significantly impact selectivity.[8][9]

  • Scaffold Hopping: Replacing the core chemical scaffold of this compound with a structurally novel one while maintaining the key binding interactions can lead to compounds with improved selectivity profiles.

  • Fragment-Based Drug Discovery (FBDD): This approach involves identifying small chemical fragments that bind to the target kinase and then growing or linking them to create a more potent and selective inhibitor.

  • Targeting Non-Conserved Residues: Exploiting differences in the amino acid residues within the ATP-binding pocket between the primary target and off-target kinases can allow for the design of more selective inhibitors.

This compound Inhibition Profile

The following tables summarize the inhibitory activity of this compound against its primary targets and known off-targets.

Table 1: this compound Activity Against Primary Targets (PI3K/mTOR)

TargetIC50 / KiAssay Type
PI3Kα5 nM (IC50)Cell-free
PI3Kβ27 nM (IC50)Cell-free
PI3Kδ7 nM (IC50)Cell-free
PI3Kγ14 nM (IC50)Cell-free
mTOR17 nM (Ki)Cell-free

Data sourced from[2][3][6]

Table 2: this compound Activity Against Off-Target Kinases

Off-Target KinaseIC50 / Apparent KiAssay Type
C2alpha1300 nMCell-free
C2beta794 nMCell-free
VPS342000 nMCell-free
DNA-PK623 nMCell-free
Fgr>60% inhibition at 1µMCell-free
MLK1>60% inhibition at 1µMCell-free
PAK 4>60% inhibition at 1µMCell-free
SYK>60% inhibition at 1µMCell-free
Yes>60% inhibition at 1µMCell-free

Data sourced from[1][6]

Signaling Pathway and Experimental Workflows

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibition This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition PTEN PTEN PTEN->PIP3 Inhibition

PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflows cluster_biochemical Biochemical Kinase Assay (e.g., ADP-Glo) cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_nanobret NanoBRET Target Engagement Assay b1 Prepare kinase, substrate, and inhibitor solutions b2 Incubate kinase and inhibitor b1->b2 b3 Initiate reaction with ATP and substrate b2->b3 b4 Stop reaction and deplete remaining ATP b3->b4 b5 Convert ADP to ATP b4->b5 b6 Measure luminescence b5->b6 c1 Treat cells with inhibitor or vehicle control c2 Heat cells across a temperature gradient c1->c2 c3 Lyse cells and separate soluble/insoluble fractions c2->c3 c4 Detect soluble target protein (e.g., Western Blot) c3->c4 c5 Analyze protein stability shift c4->c5 n1 Transfect cells with NanoLuc-kinase fusion construct n2 Add fluorescent tracer and test inhibitor n1->n2 n3 Measure Bioluminescence Resonance Energy Transfer (BRET) n2->n3 n4 Analyze displacement of tracer by inhibitor n3->n4

Overview of key experimental workflows for assessing kinase inhibition.

Troubleshooting Guide

Problem: I am observing significant toxicity in my cell-based assays, even at low concentrations of my modified this compound analog. Is this due to off-target effects?

Possible Causes and Solutions:

  • Persistent Off-Target Inhibition: Your modifications may not have sufficiently improved selectivity. It is possible that your analog still inhibits one or more of the known off-target kinases (Fgr, MLK1, PAK 4, SYK, Yes) or other unknown kinases that are critical for cell viability.

    • Solution: Perform a broad kinase screen with your analog to identify its full selectivity profile. This will help you determine if the toxicity is due to inhibition of a specific off-target.

  • On-Target Toxicity: The PI3K/mTOR pathway is crucial for the survival of many cell types. Potent dual inhibition of this pathway can lead to cell death, even in non-cancerous cells. The observed toxicity may be a direct result of on-target inhibition.

    • Solution: Compare the toxicity of your analog in cell lines with varying dependence on the PI3K/mTOR pathway. If the toxicity is consistent across cell lines, it may be on-target. Consider reducing the potency of your inhibitor against one of the primary targets (e.g., shifting from a dual PI3K/mTOR inhibitor to a more PI3K-selective or mTOR-selective inhibitor).

  • Compound Properties: The observed toxicity may not be related to kinase inhibition but rather to other properties of your compound, such as poor solubility, membrane disruption, or metabolic liabilities.

    • Solution: Assess the physicochemical properties of your analog. Perform assays to measure its solubility and stability in culture media. Evaluate its effect on cell membrane integrity.

Problem: My biochemical assay shows that my new this compound analog is highly selective, but in my cellular assays, I still see evidence of off-target activity.

Possible Causes and Solutions:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP concentrations are much higher (in the millimolar range). This can lead to a discrepancy between biochemical IC50 values and cellular potency, as the inhibitor has to compete with a much higher concentration of ATP in the cell.

    • Solution: Use a cellular target engagement assay like CETSA or NanoBRET to directly measure the binding of your analog to its intended and potential off-targets within the cell.[10] These assays account for the competitive effects of cellular ATP.

  • Compound Permeability and Efflux: Your analog may have different cell permeability or be subject to efflux pumps to a different extent than this compound, leading to different intracellular concentrations and a different apparent selectivity profile.

    • Solution: Measure the intracellular concentration of your analog to ensure it is reaching its target. If permeability is an issue, medicinal chemistry efforts can be directed toward improving this property.

  • Full-Length Protein vs. Kinase Domain: Biochemical assays often use purified kinase domains, whereas in a cellular context, the inhibitor interacts with the full-length protein, which may be part of a larger protein complex. These interactions can alter the conformation of the kinase and its sensitivity to inhibitors.

    • Solution: Whenever possible, use full-length kinases in your biochemical assays to better mimic the cellular environment. Cellular assays like NanoBRET inherently use full-length proteins expressed in cells.[10]

Detailed Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase (target and off-target)

  • Kinase-specific substrate

  • This compound or analog

  • ATP

  • Kinase reaction buffer

  • White, opaque multi-well plates (384-well recommended)

  • Luminometer

Methodology:

  • Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions. Prepare serial dilutions of this compound or your analog.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of your inhibitor at various concentrations.

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Pre-incubate the plate for 15-60 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Terminate Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a Western blot-based CETSA to assess the binding of an inhibitor to its target protein in intact cells.

Materials:

  • Cultured cells expressing the target kinase(s)

  • This compound or analog

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibody specific to the target protein

  • SDS-PAGE and Western blotting reagents and equipment

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat the cells with the desired concentration of this compound or your analog, or a vehicle control (e.g., DMSO), for 1-2 hours in a CO2 incubator.

  • Heat Shock:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellets in PBS with inhibitors and aliquot into PCR tubes.

    • Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant from each sample and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and perform Western blotting using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and inhibitor-treated samples.

    • Plot the relative band intensity versus temperature for each condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the general steps for a NanoBRET™ assay to quantitatively measure inhibitor binding to a target kinase in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ tracer specific for the kinase family

  • This compound or analog

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates

  • BRET-capable plate reader

Methodology:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the transfection reagent protocol.

    • Plate the transfected cells into a white multi-well plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of your test inhibitor (this compound or analog).

    • Prepare a working solution of the appropriate NanoBRET™ tracer.

  • Compound and Tracer Addition:

    • Add the test inhibitor to the wells containing the transfected cells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to no-inhibitor controls.

    • Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement in live cells.

References

Technical Support Center: Developing Apitolisib-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing and characterizing Apitolisib-resistant cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GDC-0980) is an orally available small molecule that acts as a dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[1]

Q2: Why is it important to develop this compound-resistant cancer cell line models?

Acquired resistance to targeted therapies like this compound is a significant clinical challenge.[2] Developing resistant cell line models is essential for:

  • Understanding the molecular mechanisms that lead to treatment failure.

  • Identifying potential biomarkers to predict which patients may develop resistance.

  • Discovering new therapeutic strategies to overcome or prevent resistance, such as combination therapies.

Q3: What are the common methods for generating this compound-resistant cell lines?

The most common method is through continuous or pulsed exposure of cancer cell lines to gradually increasing concentrations of this compound over a prolonged period.[2][3] This process mimics the selective pressure that cancer cells experience during patient treatment. The development of resistance can take anywhere from 3 to 18 months.[4]

Q4: What are the known mechanisms of resistance to dual PI3K/mTOR inhibitors like this compound?

Resistance to dual PI3K/mTOR inhibitors can arise through several mechanisms, including:

  • Activation of bypass signaling pathways: The reactivation of parallel pro-survival pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of the PI3K/AKT/mTOR pathway.

  • Feedback loop activation: Inhibition of mTORC1 can lead to the upregulation of receptor tyrosine kinases (RTKs), resulting in increased PI3K-dependent AKT phosphorylation.

  • Genetic alterations: While less common for acquired resistance to targeted inhibitors compared to chemotherapy, secondary mutations in the target proteins or other pathway components can occur.

  • Epithelial-Mesenchymal Transition (EMT): Studies have suggested that EMT may play a role in resistance to dual PI3K/mTOR inhibition in non-small cell lung cancer (NSCLC).[5]

Q5: How can I confirm that my cell line has developed resistance to this compound?

Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental (sensitive) cell line.[3] A log-fold difference in IC50 is a common benchmark for confirming resistance.[2] This is determined through cell viability or proliferation assays.

Troubleshooting Guide

Problem 1: My cells are dying at the initial concentration of this compound.

  • Possible Cause: The starting concentration of this compound is too high for the selected cell line.

  • Solution:

    • Determine the IC50 of the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Start the resistance development protocol with a concentration of this compound at or below the IC20 (the concentration that inhibits 20% of cell growth). A common starting point is 1/10th of the IC50.[6]

    • Ensure that the cells are healthy and in the logarithmic growth phase before starting the treatment.

Problem 2: The cells are not developing resistance after several months of treatment.

  • Possible Cause:

    • The incremental increase in this compound concentration is too slow.

    • The cell line may be intrinsically less prone to developing resistance to PI3K/mTOR inhibition. For example, A549 cells, which do not heavily rely on PI3K signaling, have been shown to be less likely to develop significant resistance to this compound.[5]

    • The method of drug exposure (continuous vs. pulsed) may not be optimal for the specific cell line.

  • Solution:

    • Gradually increase the drug concentration by 25% to 50% at each step after the cells have adapted to the current concentration.[7]

    • Consider switching from continuous to a pulsed treatment strategy, where cells are exposed to a higher concentration for a shorter period, followed by a recovery phase in drug-free media.[4][8]

    • If multiple cell lines are available, it may be beneficial to attempt resistance development in parallel to identify a line that acquires resistance more readily.

Problem 3: The resistant phenotype of my cell line is not stable.

  • Possible Cause: The resistance mechanism may be transient or dependent on the continuous presence of the drug.

  • Solution:

    • Once a resistant population is established, maintain the cells in a continuous low dose of this compound (e.g., the IC20 of the resistant line) to sustain the selective pressure.[3]

    • Periodically re-evaluate the IC50 of the resistant cell line to ensure the phenotype is being maintained.

    • Create frozen stocks of the resistant cell line at various passages to ensure a backup is available.[7]

Problem 4: I am unsure how to characterize the mechanism of resistance in my new cell line.

  • Possible Cause: Lack of a clear experimental plan for downstream analysis.

  • Solution:

    • Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6) and parallel pathways like MAPK (e.g., p-ERK) to identify signaling alterations.

    • Gene Expression Analysis: Use techniques like RT-qPCR or RNA sequencing to identify changes in the expression of genes known to be involved in drug resistance.

    • Cross-Resistance Profiling: Test the sensitivity of your this compound-resistant cell line to other PI3K/mTOR inhibitors (e.g., Dactolisib) and inhibitors of other signaling pathways to understand the breadth of the resistance mechanism.[2]

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeStatusThis compound IC50 (µM)Fold Increase in ResistanceReference
H1975NSCLCParental~0.058-[5]
H1975GRNSCLCResistant~0.58~10[5]
H460NSCLCParental~0.169-[5]
H460GRNSCLCResistant~1.69~10[5]
A549NSCLCParental~0.344-[5]
A549GRNSCLCResistant~3.44~10[5]
Sarcoma Cell Line 1LeiomyosarcomaParentalN/A-[3]
Sarcoma Cell Line 1RLeiomyosarcomaResistantN/A5-21[3]
Sarcoma Cell Line 2LeiomyosarcomaParentalN/A-[3]
Sarcoma Cell Line 2RLeiomyosarcomaResistantN/A5-21[3]
Sarcoma Cell Line 3MyxofibrosarcomaParentalN/A-[3]
Sarcoma Cell Line 3RMyxofibrosarcomaResistantN/A5-21[3]

Note: "N/A" indicates that specific IC50 values were not provided in the source, but the fold increase was reported.

Table 2: Effect of this compound on Downstream Signaling

Cell LineTreatmentp-AKT (S473) Inhibitionp-S6 InhibitionReference
Platelet-Rich Plasma (Human)This compound (≥16 mg)≥90% suppressionN/A[7][9]
Glioblastoma (A-172, U-118-MG)This compoundSignificant reductionSignificant reduction[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines using Dose Escalation

  • Determine the IC50 of the Parental Cell Line:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat with a range of this compound concentrations for 72 hours.

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value from the dose-response curve.[8]

  • Initiate Resistance Development:

    • Culture the parental cells in a medium containing this compound at a starting concentration of IC10-IC20.[3]

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental cells.

  • Dose Escalation:

    • Once the cells have adapted, increase the concentration of this compound by 1.5 to 2-fold.[3]

    • Repeat the adaptation process at each new concentration.

    • If significant cell death occurs, reduce the increment of the dose increase.

  • Confirmation of Resistance:

    • Periodically (e.g., every month), determine the IC50 of the treated cell population.

    • Resistance is considered established when there is a stable, significant (e.g., 10-fold or greater) increase in the IC50 compared to the parental cell line.[2]

  • Maintenance of Resistant Cell Line:

    • Continuously culture the resistant cells in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.[3]

Protocol 2: Characterization of Resistant Phenotype by Western Blotting

  • Cell Lysis:

    • Culture both parental and this compound-resistant cells to 70-80% confluency.

    • Treat cells with or without this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6, ERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits S6K p70S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1 4E-BP1 Proliferation Proliferation Protein Synthesis->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 4E-BP1->Protein Synthesis inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Resistance_Workflow start Start with Parental Cancer Cell Line ic50 Determine Parental IC50 of this compound start->ic50 treat Treat with low dose (IC10-IC20) of this compound ic50->treat adapt Allow cells to adapt and recover growth treat->adapt increase_dose Increase this compound concentration (1.5-2x) adapt->increase_dose check_resistance Periodically check IC50 adapt->check_resistance increase_dose->treat check_resistance->increase_dose Resistance not significant resistant This compound-Resistant Cell Line Established check_resistance->resistant Significant IC50 increase characterize Characterize Resistance (Western, qPCR, etc.) resistant->characterize maintain Maintain in low dose of this compound resistant->maintain

Caption: Experimental workflow for generating this compound-resistant cell lines.

References

Validation & Comparative

Apitolisib Demonstrates Potent In Vivo Efficacy in Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the Dual PI3K/mTOR Inhibitor's Preclinical Performance

Apitolisib (also known as GDC-0980) is an orally bioavailable, potent dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] Extensive preclinical studies utilizing tumor xenograft models have demonstrated its robust anti-tumor activity across a range of cancer types, positioning it as a significant agent in the landscape of targeted cancer therapies. This guide provides a comparative analysis of this compound's in vivo efficacy, supported by experimental data and detailed methodologies.

Comparative Efficacy in Xenograft Models

This compound has shown significant tumor growth inhibition (TGI) in a variety of xenograft models. Notably, daily oral dosing at 5 mg/kg resulted in greater than 50% TGI in 15 out of 20 xenograft models evaluated.[3][4] Its efficacy is particularly pronounced in cancers with activated PI3K pathways, such as those with PIK3CA mutations or loss of PTEN.[1][5]

The dual-targeting mechanism of this compound offers a potential advantage over agents that inhibit only a single node in the PI3K/Akt/mTOR pathway. Studies have shown that this compound achieves a more complete and sustained blockade of the pathway compared to selective PI3K inhibitors like GDC-0941 or mTOR inhibitors alone.[3] This comprehensive inhibition often translates to enhanced anti-proliferative and pro-apoptotic effects.[6]

However, the efficacy of this compound can be context-dependent. For instance, weaker in vivo effects were observed in melanoma and pancreatic cancer models with KRAS mutations, suggesting that tumors driven by alternative signaling pathways may be less sensitive.[3][5]

Quantitative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound in various tumor xenograft models, providing a snapshot of its anti-tumor activity.

Tumor TypeXenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Breast CancerMCF7-neo/HER2This compound (5 mg/kg)Daily>50%[3]
Breast CancerBT474 (HER2+/T-sensitive)This compound-Potent anti-tumor activity[6]
Breast CancerBT474HerR (HER2+/T-resistant)This compound-Potent anti-tumor activity[6]
Breast CancerHCC1954 (HER2+/PIK3CA mutated)This compound-Potent anti-tumor activity[6]
Multiple CancersVarious Xenografts (15 of 20 models)This compound (5 mg/kg)Daily>50%[3][4]
Renal Cell Carcinoma786-OThis compound (0.3, 3, 10 mg/kg)Single Oral DoseDose-dependent pAkt suppression[7]

In Vitro Potency Across Cancer Cell Lines

The in vivo efficacy of this compound is underpinned by its potent activity at the cellular level. The following table presents the half-maximal inhibitory concentration (IC50) values of this compound across a panel of cancer cell lines, highlighting its broad-spectrum anti-proliferative effects.

Cancer TypePotency (IC50)Reference
Prostate Cancer< 200 nM[3][4][8]
Breast Cancer< 200 nM in 37% of lines, < 500 nM in 78% of lines[3][8]
Non-Small Cell Lung Cancer (NSCLC)< 200 nM in 29% of lines, < 500 nM in 88% of lines[3][8]
Pancreatic Cancer< 200 nM in 13% of lines, < 500 nM in 67% of lines[3][8]
Melanoma< 200 nM in 0% of lines, < 500 nM in 33% of lines[3][8]

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by simultaneously inhibiting two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] By targeting both PI3K and mTOR, this compound effectively shuts down downstream signaling, leading to cell cycle arrest at the G1 phase and, in some cancer cell lines, the induction of apoptosis.[1][9]

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Ser473 Phosphorylation Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation Inhibits Translation Initiation This compound This compound (GDC-0980) This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound's dual inhibition of PI3K and mTOR.

Experimental Protocols

The following provides a generalized experimental workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model. Specific details may vary between studies.

1. Cell Culture and Xenograft Implantation:

  • Human cancer cell lines (e.g., MCF7, BT474 for breast cancer) are cultured under standard conditions.

  • An appropriate number of cells (typically 1x10^6 to 1x10^7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Treatment Administration:

  • Mice are randomized into control and treatment groups.

  • This compound is typically formulated for oral gavage.

  • Treatment is administered at a specified dose and schedule (e.g., 5 mg/kg, daily). The control group receives the vehicle.

3. Tumor Growth Measurement and Data Analysis:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Tumor growth inhibition (TGI) is calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and control groups.

4. Pharmacodynamic (PD) Biomarker Analysis:

  • At specified time points after the final dose, tumors and/or surrogate tissues (like platelet-rich plasma) are collected.[7][10]

  • Levels of key signaling proteins (e.g., phosphorylated Akt (pAkt), phosphorylated S6 (pS6)) are measured using techniques like Western blotting or immunohistochemistry to confirm target engagement.[3][7]

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Measurement 6. Regular Tumor Volume Measurement Treatment->Measurement Analysis 7. Calculation of Tumor Growth Inhibition Measurement->Analysis PD_Analysis 8. Pharmacodynamic Biomarker Analysis Analysis->PD_Analysis

Caption: A typical workflow for a tumor xenograft study.

Combination Therapy Potential

Preclinical studies have also explored the synergistic potential of this compound in combination with other anti-cancer agents. For example, combining this compound with the chemotherapeutic agent docetaxel has been shown to enhance anti-tumor efficacy.[5] Similarly, in breast cancer models, combining this compound with endocrine therapies like fulvestrant and tamoxifen resulted in additive efficacy and enhanced tumor regression.[5]

Conclusion

This compound has consistently demonstrated significant in vivo efficacy in a broad range of tumor xenograft models. Its dual inhibitory action on the PI3K and mTOR pathways provides a robust and sustained blockade of this critical signaling network, leading to potent anti-tumor effects. The preclinical data strongly support the clinical development of this compound, both as a single agent and in combination with other therapies, for the treatment of various cancers, particularly those with a dysregulated PI3K/Akt/mTOR pathway. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients.

References

Dual PI3K/mTOR Inhibition vs. mTORC1-Only Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[4][5] This guide provides an objective comparison of two major classes of inhibitors targeting this pathway: mTORC1-only inhibitors and dual PI3K/mTOR inhibitors, supported by experimental data to inform research and drug development strategies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these inhibitor classes lies in the breadth of their target engagement within the PI3K/AKT/mTOR pathway.

mTORC1-Only Inhibitors (Rapalogs): This class, which includes drugs like rapamycin (sirolimus), everolimus, and temsirolimus, are allosteric inhibitors that specifically target the mTOR Complex 1 (mTORC1).[6] mTORC1 is a key downstream effector of the pathway that regulates protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5]

However, the focused inhibition of mTORC1 has a significant drawback. It disrupts a negative feedback loop where S6K normally inhibits upstream signaling. When mTORC1 is blocked, this feedback is lost, leading to the compensatory activation of AKT through mTOR Complex 2 (mTORC2) and other mechanisms.[7][8] This reactivation of AKT, a potent survival kinase, can promote cell survival and ultimately lead to treatment resistance.[8][9]

Dual PI3K/mTOR Inhibitors: To overcome the limitations of mTORC1-only inhibition, a new class of ATP-competitive inhibitors was developed to simultaneously target both PI3K and mTOR kinases (both mTORC1 and mTORC2).[10][11] Drugs in this category, such as gedatolisib, dactolisib (BEZ235), and BGT226, inhibit the pathway at its apex (PI3K) and at a key downstream node (mTOR).[7][10]

This dual-pronged attack offers a more comprehensive blockade of the pathway. By inhibiting PI3K, these agents prevent the activation of AKT. By also inhibiting mTORC1 and mTORC2, they block downstream signaling and prevent the feedback activation of AKT that plagues mTORC1-only inhibitors.[12][13] This broader inhibition is hypothesized to result in more potent and durable anti-tumor activity.[10][12]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; PTEN [label="PTEN", fillcolor="#F1F3F4", fontcolor="#202124"];

// Inhibitors Dual_Inhibitor [label="Dual PI3K/mTOR\nInhibitors\n(e.g., Gedatolisib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; mTORC1_Inhibitor [label="mTORC1-Only\nInhibitors\n(e.g., Everolimus)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Pathway Connections RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> AKT [label=" Thr308", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC2 -> AKT [label=" Ser473", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AKT -> TSC [arrowhead=tee, color="#EA4335"]; AKT -> mTORC1 [color="#4285F4", style=dashed, label=" activates", fontsize=8, fontcolor="#5F6368"]; TSC -> mTORC1 [arrowhead=tee, color="#EA4335"]; mTORC1 -> S6K [color="#4285F4"]; mTORC1 -> _4EBP1 [arrowhead=tee, color="#EA4335"]; S6K -> Proliferation [color="#4285F4"]; _4EBP1 -> Proliferation [style=dashed, arrowhead=none, label=" inhibition lifted", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AKT -> Survival [color="#4285F4"]; PTEN -> PIP3 [arrowhead=tee, color="#EA4335"]; S6K -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Negative\n Feedback", fontsize=8, fontcolor="#5F6368"];

// Inhibitor Connections Dual_Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Dual_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; Dual_Inhibitor -> mTORC2 [arrowhead=tee, color="#EA4335"]; mTORC1_Inhibitor -> mTORC1 [arrowhead=tee, color="#FBBC05"];

// Invisible edges for alignment {rank=same; PIP2; PIP3} {rank=same; PDK1; mTORC2} {rank=same; S6K; _4EBP1} } .enddot Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies consistently demonstrate the superior anti-proliferative and pro-apoptotic activity of dual PI3K/mTOR inhibitors compared to mTORC1-only inhibitors across various cancer types.

In studies on acute lymphoblastic leukemia (ALL), dual PI3K/mTOR inhibitors like BEZ235 and BGT226 showed greater anti-proliferative effects than the mTORC1 inhibitor everolimus in vitro.[7] Similarly, in breast cancer cell lines, the dual inhibitor gedatolisib exhibited more potent and efficacious anti-proliferative and cytotoxic effects compared to the mTORC1 inhibitor everolimus, regardless of the PI3K/AKT/mTOR pathway mutational status of the cells.[14][15] Dual inhibitors have also been shown to be more effective at inducing cell cycle arrest and apoptosis.[16][17]

While in vitro results are compelling, in vivo studies present a more nuanced picture. In some ALL xenograft models, dual inhibitors significantly extended survival, but these effects were variable and not always superior to everolimus, suggesting that patient selection will be crucial.[7] However, in other models, such as adult T-cell leukemia xenografts, the dual inhibitor AZD8055 more significantly inhibited tumor growth than everolimus.[16] Furthermore, the dual inhibitor VS-5584 was found to be up to 30-fold more potent in inhibiting the proliferation and survival of cancer stem cells (CSCs) compared to non-CSCs, a preferential targeting not observed with everolimus.[18]

Table 1: Comparison of In Vitro Efficacy
ParameterDual PI3K/mTOR InhibitorsmTORC1-Only InhibitorsKey Findings & Citations
Cell Proliferation Strong, broad inhibitionModerate inhibition, often cytostaticDual inhibitors show superior suppression of proliferation in ALL and breast cancer cell lines.[7][14] Gedatolisib was more potent than everolimus regardless of PIK3CA/PTEN status.[14]
Apoptosis Induction of apoptosisLimited induction of apoptosisDual inhibitors (PP242, AZD8055) induced apoptosis in ATL cell lines, whereas mTORC1 inhibitors (rapamycin, everolimus) did not.[16] Dactolisib enhanced apoptosis when combined with TMZ+RT.[17]
Cell Cycle Arrest G1 phase arrestG1 phase arrestBoth classes can induce G1 arrest. Dactolisib was shown to induce G1 arrest in GBM cell lines.[16][17]
Feedback Activation Overcomes AKT feedback activationInduces feedback activation of AKTmTORC1 inhibition leads to loss of S6K negative feedback, activating AKT. Dual inhibitors block this by targeting PI3K and mTORC2.[7][8][12]
Cancer Stem Cells Preferential targeting and inhibitionLess effective against CSCsVS-5584 preferentially diminished CSC levels in multiple cancer models, an effect not seen with everolimus.[18]

Clinical Efficacy: Translating Preclinical Promise

Clinical data further illuminates the distinct profiles of these inhibitor classes. While direct head-to-head trials are limited, cross-trial comparisons and studies evaluating both types of agents provide valuable insights.

A phase II study in patients with advanced pancreatic neuroendocrine tumors (pNET) compared dactolisib (BEZ235) to everolimus. The study was terminated early, but results showed a median progression-free survival (PFS) of 8.2 months for dactolisib versus 10.8 months for everolimus.[8] However, dactolisib was associated with a higher incidence of adverse events, particularly diarrhea and stomatitis.[8]

In contrast, the dual inhibitor gedatolisib has shown promising activity in combination therapies. In a study for HER2-positive metastatic breast cancer, gedatolisib in combination with trastuzumab biosimilar resulted in a confirmed objective response rate (ORR) of 43.2%.[19] This suggests that the potent pathway inhibition of dual inhibitors may be highly effective when combined with other targeted agents.

Table 2: Comparison of Clinical Trial Data
Inhibitor (Class)Cancer TypeKey Efficacy MetricAdverse Events (Grade 3/4)Citation
Dactolisib (BEZ235) (Dual)Pancreatic Neuroendocrine TumorsMedian PFS: 8.2 monthsDiarrhea (90.3% all-grade), Stomatitis (74.2% all-grade)[8]
Everolimus (mTORC1)Pancreatic Neuroendocrine TumorsMedian PFS: 10.8 monthsStomatitis, rash, diarrhea, fatigue[8]
Everolimus + Exemestane (mTORC1)HR+/HER2- Breast CancerMedian PFS: 6.9 - 10.6 monthsStomatitis (8%), anemia (6%), dyspnea (4%), hyperglycemia (4%)[6]
Gedatolisib + Trastuzumab (Dual)HER2+ Metastatic Breast CancerConfirmed ORR: 43.2%TRAEs: 22.7%[19]
Gedatolisib + Darolutamide (Dual)Metastatic CRPC6-month radiographic PFS rate: 66%Stomatitis (10.5% all-grade, 2.6% Grade 3)[19]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in evaluating and comparing therapeutic agents. Below are standard methodologies for key assays cited in the literature.

Cell Viability / Proliferation Assay (WST-1 or MTT)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Treat cells with a range of concentrations of the dual PI3K/mTOR inhibitor, mTORC1-only inhibitor, or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC₅₀ values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Treatment: Treat cells grown in 6-well plates with the inhibitors or controls for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.[17]

Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (vehicle control, mTORC1 inhibitor, dual inhibitor). Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors exceed a certain size, or after a specific duration). Euthanize mice and excise tumors for further analysis (e.g., immunoblotting, immunohistochemistry).[20]

Experimental_Workflow

Conclusion: Choosing the Point of Inhibition

The decision between dual PI3K/mTOR inhibition and mTORC1-only inhibition is a strategic one, balancing the potential for enhanced efficacy against a different toxicity profile.

  • Dual PI3K/mTOR inhibitors offer a more comprehensive and potent blockade of the PI3K/AKT/mTOR pathway. By targeting both PI3K and mTOR, they effectively shut down downstream signaling and circumvent the feedback activation of AKT, a key mechanism of resistance to mTORC1-only inhibitors.[10][12] Preclinical data strongly supports their superior anti-proliferative and pro-apoptotic activity, particularly in resistant models and against cancer stem cells.[7][14][18] However, this broader activity can also lead to a higher incidence of certain adverse events, which requires careful management in the clinic.[8]

  • mTORC1-only inhibitors are established agents with proven clinical benefit in several cancer types.[6] Their more focused mechanism of action may result in a more manageable side-effect profile for some patients. However, their efficacy is often limited by the inherent feedback mechanisms within the pathway, which can lead to acquired resistance.[8]

Ultimately, the choice of inhibitor may depend on the specific cancer type, its underlying genetic alterations, and the potential for combination therapies. The robust preclinical rationale for dual inhibition suggests it is a highly promising strategy, particularly for overcoming resistance. Future research will likely focus on identifying biomarkers to predict which patient populations will benefit most from a broad, dual-inhibition approach versus a more targeted, single-node blockade.

References

Apitolisib: A Comparative Guide to its Translational Pharmacokinetic and Pharmacodynamic Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Apitolisib (also known as GDC-0980) is an orally available small-molecule inhibitor that dually targets phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently deregulated in cancer.[1][2] The development of such targeted therapies relies heavily on translational pharmacokinetic (PK) and pharmacodynamic (PD) modeling to bridge the gap between preclinical findings and clinical outcomes, ultimately aiming to optimize dosing and predict efficacy in patients.[3][4] This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its anti-neoplastic activity by inhibiting both PI3K and mTOR kinases.[2] This dual inhibition leads to the suppression of downstream signaling, which can result in the induction of apoptosis (programmed cell death) and the inhibition of tumor cell growth.[5][6] The PI3K/mTOR pathway, when activated, plays a crucial role in cell growth, survival, and metabolism.[7][8] In many cancers, this pathway is overactive due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[1][9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Inhibits translation when unphosphorylated This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Figure 1: this compound's mechanism of action in the PI3K/mTOR pathway.

Pharmacokinetic and Pharmacodynamic Profile

Translational PK/PD modeling for this compound has been crucial in understanding the relationship between drug exposure, target modulation, and anti-tumor response.[3]

Pharmacokinetics

This compound has demonstrated dose-proportional pharmacokinetics in clinical trials.[7][10] The drug is orally bioavailable and has been investigated in various dosing schedules.[1][7]

ParameterPreclinical (Mouse Xenografts)Clinical (Phase I)Reference(s)
Dosing 5 mg/kg daily (oral)2-70 mg once daily (oral)[1][7]
Key Observation Dose-proportional exposure from 5 to 50 mg/kg.Dose-proportional pharmacokinetics.[8][10]
Half-life Not explicitly statedEstablished in a single-dose, 7-day run-in.[7]
Pharmacodynamics

The primary pharmacodynamic biomarker for this compound is the inhibition of phosphorylated AKT (pAkt), a downstream effector of PI3K.[3]

ParameterPreclinical (Xenografts)Clinical (Phase I)Reference(s)
Biomarker pAkt in tumor tissuepAkt in platelet-rich plasma[3]
Target Modulation >50% tumor growth inhibition with >50% pAkt inhibition.≥90% suppression of pAkt levels within 4 hours at 50 mg.[3][10]
Efficacy Tumor growth inhibition in breast, ovarian, lung, and prostate cancer models.Partial responses in mesothelioma, PIK3CA mutant head and neck cancer.[1][10]

Translational PK/PD Modeling: From Bench to Bedside

The core of this compound's development has been the integration of preclinical and clinical data through mechanistic modeling to predict clinical efficacy.[3] This approach helps in determining the optimal dose and schedule to achieve the desired therapeutic effect while managing toxicities.[4][11]

A key finding from the translational modeling of this compound is the steep relationship between pAkt inhibition and tumor growth inhibition.[3] The models predicted that a minimum of 35-45% pAkt modulation is required for tumor shrinkage in patients.[3] Furthermore, to achieve tumor stasis, a constant pAkt inhibition of 61% in xenografts and 65% in patients was deemed necessary.[3]

Translational_Workflow cluster_preclinical Preclinical Phase cluster_translational Translational Modeling cluster_clinical Clinical Phase invitro In Vitro Assays (e.g., IC50 in cell lines) xenograft Xenograft Models (PK, PD, Efficacy) invitro->xenograft preclinical_model Preclinical PK/PD Model Development xenograft->preclinical_model scaling Allometric Scaling & Physiological Considerations preclinical_model->scaling prediction Prediction of Human PK, PD, and Efficacy scaling->prediction phase1 Phase I Clinical Trial (PK & PD in Patients) prediction->phase1 clinical_model Clinical PK/PD Model Refinement phase1->clinical_model dose_selection Recommended Phase II Dose Selection clinical_model->dose_selection

Figure 2: A generalized workflow for translational PK/PD modeling.

Comparison with Everolimus

A phase II clinical trial directly compared this compound with Everolimus, an mTORC1 inhibitor, in patients with metastatic renal cell carcinoma (mRCC).[12][13] This provides a valuable head-to-head comparison of a dual PI3K/mTOR inhibitor with a more selective mTOR inhibitor.

FeatureThis compound (Dual PI3K/mTOR Inhibitor)Everolimus (mTORC1 Inhibitor)Reference(s)
Mechanism Inhibits both PI3K and mTOR (mTORC1/2).Inhibits mTORC1.[2][13]
Progression-Free Survival (mRCC) 3.7 months6.1 months[12]
Objective Response Rate (mRCC) 7.1%11.6%[12]
Grade 3-4 Hyperglycemia 40%9%[12]
Grade 3-4 Rash 24%2%[12]
Treatment Discontinuation (Adverse Events) 31%12%[12]

The study concluded that dual PI3K/mTOR inhibition by this compound was less effective than Everolimus in mRCC.[12] The higher incidence of on-target adverse events with this compound likely limited its therapeutic window.[12][13]

Experimental Protocols

Cell Viability (MTT) Assay

To determine the cytotoxic effects of this compound on cancer cell lines, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used.[5][9]

  • Cell Seeding: Cancer cells (e.g., A-172, U-118-MG glioblastoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]

  • Drug Treatment: Cells are then treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Clinical Pharmacokinetic Analysis

In the Phase I trial of this compound, plasma and urine concentrations of the drug were quantified to determine its pharmacokinetic profile.[14]

  • Sample Collection: Blood and urine samples are collected from patients at predefined time points before and after drug administration.[14]

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: this compound concentrations in plasma and urine are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[14]

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life are calculated from the concentration-time data.

Pharmacodynamic Biomarker Analysis (pAkt)

To assess the on-target activity of this compound, levels of phosphorylated AKT (Ser473) were measured in platelet-rich plasma (PRP).[10]

  • Sample Collection: Blood samples are collected from patients at various time points after this compound administration.

  • PRP Isolation: Platelet-rich plasma is isolated from the whole blood samples.

  • Protein Extraction: Proteins are extracted from the platelets.

  • Quantification: pAkt levels are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of pAkt suppression is calculated relative to baseline levels.[10]

Tumor Xenograft Studies

To evaluate the in vivo anti-tumor activity of this compound, human tumor xenograft models are utilized.[1][8]

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives this compound orally at a specified dose and schedule.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Assessment: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.[8]

Conclusion

Translational PK/PD modeling has been instrumental in characterizing the exposure-response relationship of this compound. While the dual inhibition of PI3K and mTOR demonstrated potent preclinical activity and target engagement in early clinical trials, the translation to superior clinical efficacy over existing therapies like Everolimus has been challenging, primarily due to a narrow therapeutic window limited by on-target toxicities.[12][13] The insights gained from the comprehensive modeling of this compound provide valuable lessons for the future development of targeted oncology drugs, emphasizing the importance of balancing potent pathway inhibition with manageable safety profiles.

References

Apitolisib: Gauging Target Engagement with pAkt Levels as a Pharmacodynamic Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Apitolisib (GDC-0980) is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Its mechanism of action centers on the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival, which is frequently dysregulated in cancer.[1][2] The phosphorylation of Akt (pAkt) at serine 473 is a key downstream event in this pathway, making its measurement a valuable pharmacodynamic (PD) biomarker to confirm target engagement and pathway inhibition by this compound and other drugs targeting this axis.[3] This guide provides a comparative overview of this compound, its alternatives, and the experimental data supporting the use of pAkt levels as a crucial biomarker.

Performance Comparison: this compound and Alternatives

The efficacy of this compound in modulating the PI3K/Akt/mTOR pathway has been demonstrated in clinical trials, with pAkt levels in surrogate tissues like platelet-rich plasma (PRP) serving as a key indicator of target engagement.[3][4] A comparison with other prominent inhibitors targeting this pathway, such as the PI3Kα-specific inhibitor Alpelisib and the mTOR inhibitor Everolimus, highlights the different strategies for pathway blockade and their respective biomarker readouts.

InhibitorTarget(s)Key Pharmacodynamic Biomarker(s)Observed pAkt Modulation (Clinical Data)Key Clinical Trial(s)
This compound (GDC-0980) Dual PI3K/mTORpAkt (Ser473), pS6≥90% suppression of pAkt in platelet-rich plasma at doses ≥16 mg.[3][4][5]NCT00854126[5]
Alpelisib (BYL719) PI3KαpAkt, Glucose metabolismPrimarily evaluated in the context of PIK3CA-mutated tumors; pAkt modulation is a key readout, though specific quantitative public data is less prominent than for this compound.[6][7][8]SOLAR-1 (NCT02437318)[8]
Everolimus (RAD001) mTORC1pS6, p4E-BP1As an mTORC1 inhibitor, Everolimus primarily impacts downstream targets of mTOR, with less direct and immediate effect on pAkt levels. Some studies show paradoxical increases in pAkt due to feedback loop mechanisms.[9][10]BOLERO-2 (NCT00863655)[10]
Dactolisib (BEZ235) Dual PI3K/mTORpAkt, pS6Preclinical and early clinical studies show dose-dependent reduction in pAkt and pS6.[11]Various Phase I/II trials

Signaling Pathways and Experimental Workflows

To understand the role of pAkt as a biomarker, it is essential to visualize the signaling pathway and the experimental procedures used for its measurement.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits pAkt pAkt (Ser473) mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream2 Cell Survival pAkt->Downstream2 Downstream1 Cell Growth, Proliferation mTORC1->Downstream1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets.

The diagram above illustrates the central role of Akt phosphorylation in the PI3K/mTOR signaling cascade and the points of intervention for this compound, Alpelisib, and Everolimus.

The measurement of pAkt levels is a multi-step process, typically involving the collection of patient samples, protein extraction, and quantification using various immunoassays.

pAkt_Measurement_Workflow Sample Sample Collection (e.g., Platelet-Rich Plasma, Tumor Biopsy) Lysis Cell Lysis & Protein Extraction Sample->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Assay Immunoassay Quant->Assay WB Western Blot Assay->WB ELISA ELISA Assay->ELISA IHC Immunohistochemistry (for tissue) Assay->IHC Detection Detection & Quantification WB->Detection ELISA->Detection IHC->Detection Analysis Data Analysis (% pAkt Inhibition) Detection->Analysis

General Experimental Workflow for pAkt Measurement.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacodynamic studies. Below are summarized protocols for the three most common methods of pAkt detection.

Western Blot for pAkt (Ser473) in Platelet-Rich Plasma (PRP)

This protocol is a composite based on standard laboratory procedures and information from various research articles.

  • PRP Isolation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., ACD - acid citrate dextrose).

    • Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red blood cells and buffy coat.

    • Carefully collect the upper PRP layer.

  • Platelet Lysis:

    • Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

    • Wash the platelet pellet with a buffered saline solution containing a prostaglandin (e.g., PGE1) to prevent activation.

    • Resuspend the platelet pellet in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like the Bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (typically 20-40 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pAkt (Ser473) (e.g., Cell Signaling Technology #4060 or #9271) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensity. Normalize the pAkt signal to a loading control (e.g., total Akt or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for pAkt (Ser473)

Commercial ELISA kits are widely available and provide a high-throughput method for quantifying pAkt. The following is a general protocol for a sandwich ELISA.

  • Sample Preparation:

    • Prepare cell or platelet lysates as described for the Western blot protocol.

    • Dilute the lysates to the appropriate concentration range as recommended by the kit manufacturer.

  • Assay Procedure:

    • Add standards and diluted samples to the wells of a microplate pre-coated with a capture antibody for pAkt (Ser473).

    • Incubate for the recommended time (e.g., 2 hours at room temperature).

    • Wash the wells several times with the provided wash buffer.

    • Add a detection antibody that binds to a different epitope on the pAkt protein.

    • Incubate as recommended.

    • Wash the wells to remove unbound detection antibody.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

    • Incubate and wash again.

  • Signal Development and Reading:

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of pAkt in the samples based on the standard curve.

Immunohistochemistry (IHC) for pAkt (Ser473) in Tumor Tissue

IHC allows for the visualization of pAkt expression within the context of tumor architecture.

  • Tissue Preparation:

    • Fix fresh tumor biopsies in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin.

    • Cut thin sections (e.g., 4-5 µm) and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a series of graded ethanol solutions and finally in water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating (e.g., in a pressure cooker or water bath).

  • Staining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a protein block or serum.

    • Incubate with a primary antibody against pAkt (Ser473) (e.g., Cell Signaling Technology #9277, IHC specific). The choice of antibody clone is critical, with clones like D9E and 14-5 showing good specificity and sensitivity.[12]

    • Wash with buffer.

    • Incubate with a polymer-based detection system containing a secondary antibody and HRP.

    • Wash with buffer.

  • Visualization and Counterstaining:

    • Apply a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols.

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Evaluate the staining intensity and percentage of positive tumor cells, often using a scoring system (e.g., H-score).

Logical Comparison of Inhibitor Strategies

The choice of an inhibitor for the PI3K/Akt/mTOR pathway depends on the specific therapeutic strategy and the genetic context of the tumor.

Logical Comparison of PI3K/Akt/mTOR Inhibitor Strategies.

Conclusion

The measurement of pAkt levels serves as a robust and indispensable pharmacodynamic biomarker for assessing the target engagement of this compound and other inhibitors of the PI3K/Akt/mTOR pathway. As demonstrated by clinical data, a significant reduction in pAkt phosphorylation in surrogate tissues correlates with the administered dose of this compound, providing a clear indication of its biological activity.[3] While alternatives like Alpelisib and Everolimus also target this critical signaling cascade, their specific mechanisms of action necessitate the use of tailored biomarker strategies. For researchers and drug developers, a thorough understanding of these differences, coupled with standardized and rigorously validated experimental protocols for pAkt measurement, is paramount for the successful clinical development of this class of targeted therapies. The direct comparison of these agents in head-to-head trials, particularly with comprehensive pharmacodynamic endpoints, will be crucial in defining the optimal therapeutic strategies for patients with cancers driven by PI3K/Akt/mTOR pathway dysregulation.

References

Navigating Resistance: A Comparative Guide to Apitolisib Efficacy in BRAF and RAS Mutated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apitolisib (GDC-0980), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has shown promise in various preclinical and clinical settings. However, the presence of specific genetic alterations, notably mutations in the BRAF and RAS oncogenes, has emerged as a significant negative predictor of its therapeutic efficacy. This guide provides a comprehensive comparison of this compound's performance in the context of BRAF and RAS mutations, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.

The Challenge of BRAF and RAS Mutations in PI3K/mTOR-Targeted Therapy

Mutations in BRAF and RAS genes are key drivers in numerous cancers, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). While the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, tumors harboring BRAF or RAS mutations often exhibit a dependency on the MAPK pathway for their proliferation and survival. This reliance on a parallel signaling cascade can render them less sensitive to inhibitors targeting the PI3K/mTOR axis alone, such as this compound.[1] The activation of the MAPK pathway can effectively compensate for the inhibition of PI3K/mTOR signaling, leading to therapeutic resistance.

Comparative Efficacy of this compound and Alternatives in BRAF/RAS Mutated Cell Lines

The following tables summarize the in vitro efficacy (IC50 values) of this compound and other relevant PI3K/mTOR inhibitors in cancer cell lines with defined BRAF and RAS mutation status. Lower IC50 values indicate greater potency.

Table 1: this compound Efficacy in Cancer Cell Lines

Cell LineCancer TypeBRAF MutationRAS MutationThis compound IC50 (nM)Reference
PC3ProstateWild-TypeWild-Type307[2]
MCF7BreastWild-TypeWild-Type255[2]
Pancreatic Cancer Cell LinesPancreaticOften MutatedOften MutatedLess potent (IC50 <200 nM in 13% of lines)[3][4]
Melanoma Cell LinesMelanomaOften MutatedOften MutatedLess potent (IC50 <200 nM in 0% of lines)[3][4]

Table 2: Comparative Efficacy of PI3K/mTOR Inhibitors in BRAF/RAS Mutated Colorectal Cancer Cell Lines

Cell LineBRAF MutationKRAS MutationPIK3CA MutationBEZ235 IC50 (nM)Reference
HCT116Wild-TypeG13DH1047R643[5]
LoVoWild-TypeG13DWild-Type663[5]
HCT15Wild-TypeG12DH1047R25[5]
HT29V600EWild-TypeE545K213[5]

Note: Direct head-to-head IC50 data for this compound in a comprehensive panel of BRAF/RAS mutant vs. wild-type cell lines is limited in publicly available literature. The data presented reflects the general trend of reduced sensitivity in tumor types known to have a high prevalence of these mutations.

Signaling Pathways and Mechanisms of Resistance

The interplay between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is central to understanding the reduced efficacy of this compound in BRAF/RAS mutated tumors. The following diagram illustrates these interconnected signaling cascades.

Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation, Survival ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Growth, Survival mTOR->Proliferation_PI3K This compound This compound This compound->PI3K This compound->mTOR BRAF_RAS_Mutation BRAF or RAS Mutation BRAF_RAS_Mutation->RAS BRAF_RAS_Mutation->BRAF

Caption: Interconnected PI3K/mTOR and MAPK signaling pathways.

In tumors with BRAF or RAS mutations, the MAPK pathway is constitutively active, driving cell proliferation and survival independently of the PI3K/mTOR pathway. Therefore, even when this compound effectively inhibits PI3K and mTOR, the cancer cells can continue to thrive by relying on the hyperactive MAPK signaling.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (typically 24-72 hours).

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solvent.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve fitting software.

BRAF and RAS Mutation Analysis (Sanger Sequencing)

Sanger sequencing is a method used to determine the nucleotide sequence of DNA. It is often used to identify specific point mutations in genes like BRAF and RAS.

Workflow:

Sanger_Sequencing_Workflow DNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification of Target Exon DNA_Extraction->PCR_Amplification PCR_Cleanup PCR Product Purification PCR_Amplification->PCR_Cleanup Cycle_Sequencing Cycle Sequencing (ddNTPs) PCR_Cleanup->Cycle_Sequencing Sequencing_Cleanup Sequencing Product Purification Cycle_Sequencing->Sequencing_Cleanup Capillary_Electrophoresis Capillary Electrophoresis Sequencing_Cleanup->Capillary_Electrophoresis Data_Analysis Sequence Analysis Capillary_Electrophoresis->Data_Analysis Mutation_Detection Mutation Detection Data_Analysis->Mutation_Detection

Caption: Workflow for BRAF/RAS mutation detection by Sanger sequencing.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from tumor tissue or cell lines using a commercially available kit.

  • PCR Amplification: Amplify the specific exons of the BRAF (e.g., exon 15 for V600 mutations) and RAS (e.g., exons 2 and 3 for KRAS) genes using gene-specific primers.

  • PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.

  • Cycle Sequencing: Perform cycle sequencing using a kit that includes fluorescently labeled dideoxynucleotides (ddNTPs).

  • Sequencing Product Purification: Purify the cycle sequencing products.

  • Capillary Electrophoresis: Separate the DNA fragments by size using a capillary electrophoresis-based genetic analyzer.

  • Data Analysis: Analyze the resulting electropherogram using sequencing analysis software to identify any nucleotide changes compared to the wild-type reference sequence.

Clinical Implications and Future Directions

Clinical trial data for this compound has demonstrated modest anti-tumor activity in various solid tumors.[6][7] However, a randomized phase II trial in metastatic renal cell carcinoma showed that this compound was less effective than the mTOR inhibitor everolimus, with significant on-target toxicities such as hyperglycemia and rash.[8][9][10] While these studies did not specifically stratify patient outcomes based on BRAF or RAS mutation status, the preclinical data strongly suggests that these mutations are likely to contribute to a lack of response.

The development of resistance to PI3K/mTOR inhibitors in BRAF and RAS mutated tumors highlights the need for alternative therapeutic strategies. Potential approaches include:

  • Combination Therapies: Combining PI3K/mTOR inhibitors with MAPK pathway inhibitors (e.g., MEK inhibitors) may overcome resistance by simultaneously blocking both key signaling pathways.

  • Next-Generation Inhibitors: The development of novel inhibitors that can overcome the compensatory signaling mechanisms is an active area of research.

  • Patient Stratification: Robust biomarker testing for BRAF and RAS mutations is crucial to identify patient populations who are most likely to benefit from this compound and to select appropriate alternative therapies for those with resistant mutations.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Apitolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] Due to its cytotoxic and hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal to ensure personal safety and environmental protection. The primary directive for disposal is to always consult the manufacturer-specific Safety Data Sheet (SDS) and to comply with all local, state, and federal regulations.[4]

Hazard Profile and Safety Information

This compound is classified as hazardous. It is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[4] It may also cause respiratory irritation.[4] Furthermore, this compound is identified as very toxic to aquatic life with long-lasting effects.[5] This necessitates stringent containment and disposal procedures to prevent environmental release.

Identifier Value
CAS Number 1032754-93-0[1][4][5]
Synonyms GDC-0980, GNE 390, RG 7422[1][2][4]
Molecular Formula C23H30N8O3S[1][4]
Molecular Weight 498.60 g/mol [1][4]
Appearance Crystalline solid[6]
Melting Point >202°C[4]
Solubility Soluble in DMSO (~25 mg/ml) and DMF (~25 mg/ml).[1][6] Sparingly soluble in aqueous buffers.[6]
Storage Store at -20°C as a solid.[5][6]

Step-by-Step Disposal Protocol

The following steps provide a procedural guide for the proper disposal of this compound. This protocol is a synthesis of information from safety data sheets and general guidelines for hazardous chemical and cytotoxic waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound and its waste within a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]

  • Wear appropriate PPE at all times:

    • Hand Protection: Protective gloves (e.g., nitrile).[4]

    • Eye Protection: Safety goggles with side-shields.[4]

    • Skin and Body Protection: Impervious clothing, such as a lab coat.[4]

    • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling large quantities.[4]

2. Waste Segregation and Collection:

  • Identify Waste Type: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

    • Solutions containing this compound.

    • Contaminated sharps (e.g., needles, blades).

  • Use Designated Waste Containers:

    • Non-sharp Solid Waste: Dispose of in a rigid, leak-proof container clearly labeled as "Hazardous Cytotoxic Waste." Often, these are yellow containers with purple lids.[7]

    • Contaminated Sharps: Dispose of in a designated sharps container for cytotoxic waste, also typically yellow with a purple lid.[7]

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.[4]

  • Prevent further leakage or spillage and keep the product away from drains or water courses.[4]

  • For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]

  • For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.

  • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Decontaminate the surface by scrubbing with alcohol or another suitable solvent.[4]

4. Final Disposal Procedure:

  • Follow Institutional Protocols: The ultimate disposal of the collected waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]

  • Incineration: The standard and required method for destroying cytotoxic and hazardous pharmaceutical waste is high-temperature incineration by an approved and permitted environmental management vendor.[7][8][9]

  • Documentation: Ensure all waste is properly documented according to institutional and regulatory requirements. This may include a hazardous waste manifest that tracks the waste from generation to final destruction.[7][8]

Important Note: NEVER dispose of this compound or its contaminated materials in the regular trash, down the sink, or through any other unapproved route.[4][10] This can lead to environmental contamination and poses a significant risk to public health.

Experimental Protocols

Disposal of this compound is a regulatory and safety procedure, not an experimental one. Therefore, no experimental protocols for disposal are cited. The procedures are dictated by GHS classifications, EPA (or equivalent) regulations, and institutional safety policies. The key is adherence to established hazardous and cytotoxic waste streams.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and logical flow for the proper disposal of this compound waste.

G cluster_containers Segregate into Labeled, Approved Containers start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Sharp, PPE) solid_waste Non-Sharp Solid Waste (e.g., vials, tips, gloves) identify->solid_waste Solid / PPE liquid_waste Liquid Waste (e.g., solutions) identify->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles) identify->sharps_waste Sharps ppe->identify storage Store Securely in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage sharps_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end Final Disposal via High-Temperature Incineration by Approved Vendor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apitolisib

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the responsible handling of investigational compounds like Apitolisib. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure personal safety and proper disposal.

This compound (also known as GDC-0980 or RG7422) is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] While a valuable tool in cancer research, it presents several hazards that necessitate careful handling to minimize exposure and environmental impact.[3][4] Adherence to the following guidelines will support a safe and effective laboratory environment.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed[3][4]

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

  • Very toxic to aquatic life with long-lasting effects[4]

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[3][4]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing and shoes. Seek medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or physician for guidance.[3][4]
Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory when handling this compound to create a barrier between the researcher and the chemical.

Protection Type Specific Recommendations
Hand Protection Wear protective gloves (e.g., nitrile) at all times.[3]
Eye and Face Protection Use safety goggles with side-shields or a face shield.[3]
Skin and Body Protection Wear impervious clothing, such as a fully buttoned lab coat.[3]
Respiratory Protection Use a suitable respirator, especially when handling the solid form or creating aerosols.[3]

Always use PPE in a well-ventilated area, preferably within a chemical fume hood.[3][4] An accessible safety shower and eye wash station are essential engineering controls.[3]

Experimental Protocol: Safe Handling of this compound from Receipt to Disposal

This protocol outlines the essential steps for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, well-ventilated, and locked area.[3]

  • Keep the container tightly sealed.[3]

  • For long-term storage, refer to the supplier's recommendation, which is typically -20°C for the powdered form and -80°C when in solvent.[4]

2. Preparation of Solutions:

  • All manipulations of solid this compound should be conducted in a chemical fume hood to avoid dust and aerosol formation.[3][4]

  • When dissolving the compound, add the solvent slowly to the powder to minimize dust generation.

  • Do not eat, drink, or smoke during the handling process.[3][4]

3. Handling and Use:

  • Avoid all direct contact with the compound.

  • Use only in areas with adequate exhaust ventilation.[3][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing full PPE, absorb the spill with a liquid-binding material such as diatomite or universal binders.[3]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3]

  • Collect all contaminated materials in a sealed container for proper disposal.

5. Disposal Plan:

  • All this compound waste, including empty containers, unused compound, and contaminated materials, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[3][4]

  • This typically involves disposal at an approved waste disposal plant.[4] Do not allow the product to enter drains or water courses.[3]

This compound Handling and Disposal Workflow

G This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_cleanup Post-Experiment and Disposal cluster_spill Spill Response cluster_disposal Final Disposal A Receiving and Storage B Wear Full PPE A->B C Work in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F H Evacuate Area E->H Spill Occurs G Segregate Waste F->G L Package Hazardous Waste G->L I Don Full PPE H->I J Contain and Absorb Spill I->J K Decontaminate Spill Zone J->K K->G M Dispose via Approved Vendor L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apitolisib
Reactant of Route 2
Apitolisib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.